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Core Science & Biosynthesis

Foundational

Pharmacological significance of 2-amino-6-ethoxybenzoxazole derivatives

An In-Depth Technical Guide to the Pharmacological Significance of 2-Amino-6-ethoxybenzoxazole Derivatives Abstract The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Significance of 2-Amino-6-ethoxybenzoxazole Derivatives

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, the 2-aminobenzoxazole framework has emerged as a privileged structure, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological significance of a specific subclass: 2-amino-6-ethoxybenzoxazole derivatives. We will delve into their synthesis, multifaceted biological activities including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties, and the underlying mechanisms of action. This guide will also explore the structure-activity relationships that govern their therapeutic potential. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are provided to support researchers and drug development professionals in this promising area of study.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and among them, the benzoxazole nucleus is of particular interest.[1][2] This bicyclic system, consisting of a benzene ring fused to an oxazole ring, is a structural isostere of naturally occurring nucleic bases, which may contribute to its ability to interact with biological macromolecules.[3] The versatility of the benzoxazole scaffold has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[1][2]

The 2-aminobenzoxazole moiety, in particular, has garnered significant attention as a key pharmacophore. Its presence in a molecule can facilitate crucial hydrogen bonding interactions with biological targets, leading to enhanced potency and selectivity. This guide focuses on derivatives bearing an ethoxy group at the 6-position of the benzoxazole ring. The introduction of a 6-ethoxy substituent can significantly influence the molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target proteins.

Synthesis of 2-Amino-6-ethoxybenzoxazole Derivatives

The synthesis of 2-amino-6-ethoxybenzoxazole derivatives typically involves the cyclization of a suitably substituted o-aminophenol. A general and efficient method is the reaction of 2-amino-4-ethoxyphenol with cyanogen bromide or a similar cyclizing agent.

General Synthetic Workflow

A 2-Amino-4-ethoxyphenol D Cyclization A->D B Cyanogen Bromide (CNBr) B->D C Reaction Solvent (e.g., Ethanol) C->D E 2-Amino-6-ethoxybenzoxazole D->E Intramolecular cyclization F Further Derivatization (e.g., N-acylation, Schiff base formation) E->F G Target Derivatives F->G

Caption: General synthetic scheme for 2-amino-6-ethoxybenzoxazole.

Detailed Experimental Protocol: Synthesis of 2-Amino-6-ethoxybenzoxazole

This protocol is a representative example for the synthesis of the core scaffold.

Materials:

  • 2-Amino-4-ethoxyphenol

  • Cyanogen bromide (Caution: Highly toxic)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a well-ventilated fume hood, dissolve 2-amino-4-ethoxyphenol (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 equivalents) in ethanol to the cooled solution over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-amino-6-ethoxybenzoxazole.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Pharmacological Activities

Anticancer Activity

2-Aminobenzoxazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases involved in tumor growth and angiogenesis.[4][5]

Mechanism of Action: Kinase Inhibition

A key target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[5][6] Inhibition of KDR blocks the signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis.[6] Some derivatives have also demonstrated inhibitory activity against other receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor 1 (FGFR1).[4]

cluster_membrane Cell Membrane VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K Activates VEGF VEGF VEGF->VEGFR-2 Binds 2-Amino-6-ethoxybenzoxazole 2-Amino-6-ethoxybenzoxazole 2-Amino-6-ethoxybenzoxazole->VEGFR-2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

Quantitative Data on Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 16MCF-76.98[4]
Compound 17MCF-711.18[4]
Compound 1KDR Inhibition6.855[4]
Compound 11bMCF-74.30[6]
Compound 11bA5496.68[6]
Compound 11bPC-37.06[6]

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is for assessing the in vitro cytotoxic activity of the synthesized compounds.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • 2-Amino-6-ethoxybenzoxazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Derivatives of 2-aminobenzoxazole have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][7]

Spectrum of Activity

Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[7] Some derivatives also exhibit antifungal activity against strains like Candida albicans.[7]

Quantitative Data on Antimicrobial Activity

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 7cStaphylococcus aureus<12.5[7]
Compound 5Bacillus subtilis<12.5[7]
Compound 8aBacillus subtilis<12.5[7]
Compound 8dBacillus subtilis<12.5[7]
Compound 5Escherichia coli<25[7]
Compound 7cEscherichia coli<25[7]
Compound 4bPseudomonas aeruginosa<25[7]
Compound 7cCandida albicans<100[7]

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • 2-Amino-6-ethoxybenzoxazole derivatives

  • Bacterial or fungal inoculum

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effects

Recent studies have highlighted the potential of benzoxazole derivatives as neuroprotective agents, particularly in the context of Alzheimer's disease.[8]

Mechanism of Action

Some derivatives have been shown to protect neuronal cells from β-amyloid-induced apoptosis.[8] This neuroprotective effect is thought to be mediated through the Akt/GSK-3β/NF-κB signaling pathway.[8] By promoting the phosphorylation of Akt and glycogen synthase kinase (GSK-3β), these compounds can decrease the expression of the pro-inflammatory transcription factor NF-κB, thereby reducing neuroinflammation and neuronal cell death.[8]

β-Amyloid β-Amyloid Akt Akt β-Amyloid->Akt Inhibits 2-Amino-6-ethoxybenzoxazole 2-Amino-6-ethoxybenzoxazole 2-Amino-6-ethoxybenzoxazole->Akt Promotes phosphorylation GSK-3β GSK-3β Akt->GSK-3β Inhibits (via phosphorylation) NF-κB NF-κB GSK-3β->NF-κB Activates Neuroinflammation Neuroinflammation NF-κB->Neuroinflammation Apoptosis Apoptosis NF-κB->Apoptosis

Caption: Neuroprotective mechanism via the Akt/GSK-3β/NF-κB pathway.

Anti-inflammatory Activity

The anti-inflammatory potential of 2-aminobenzoxazole derivatives has been linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9][10]

Mechanism of Action: COX-2 Inhibition

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators.[9] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Future Perspectives and Drug Development

The 2-amino-6-ethoxybenzoxazole scaffold represents a promising starting point for the development of new therapeutic agents. The diverse pharmacological activities associated with this core structure suggest that it can be fine-tuned to achieve potent and selective drugs for a variety of diseases.

Future research should focus on:

  • Lead Optimization: Systematic modification of the 2-amino and 6-ethoxy groups, as well as other positions on the benzoxazole ring, to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways involved in the observed biological activities.

  • In Vivo Efficacy and Safety: Evaluation of the most promising derivatives in animal models of cancer, infectious diseases, neurodegeneration, and inflammation to assess their therapeutic potential and safety profiles.

Conclusion

2-Amino-6-ethoxybenzoxazole derivatives are a versatile class of compounds with significant pharmacological potential. Their demonstrated anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities make them attractive candidates for further investigation in drug discovery and development. The insights into their synthesis, mechanisms of action, and structure-activity relationships provided in this guide serve as a valuable resource for researchers dedicated to advancing novel therapeutics.

References

  • Al-Hourani, B., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Molecular Modeling, 29(1), 123. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2005). Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents. Bioorganic & Medicinal Chemistry, 13(18), 5253-5263. [Link]

  • Chen, J., et al. (2022). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 27(19), 6283. [Link]

  • Jadhav, S. B., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(1), 1-10. [Link]

  • Wang, G., et al. (2006). Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. Journal of Medicinal Chemistry, 49(26), 7731-7739. [Link]

  • An, Y.-S., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3067-3072. [Link]

  • Singh, P., et al. (2020). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

  • Al-Hourani, B., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. ResearchGate. [Link]

  • Abdel-Ghani, T. M., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 30(24), 12345. [Link]

  • Reddy, T. S., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

  • Patil, V., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry, 8(1), 1-2. [Link]

  • Bisenieks, E. A., et al. (2016). Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity. Pharmaceutical Chemistry Journal, 49(10), 669-673. [Link]

  • Liu, Z., et al. (2008). Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2246-2249. [Link]

  • Wang, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • Glamočlija, J., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414. [Link]

  • Hou, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Chemistry, 12, 1369500. [Link]

  • Garrepalli, S., et al. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharmacia Lettre, 3(2), 427-432. [Link]

  • Kumar, S., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 375-380. [Link]

  • Popa, R. I., et al. (2022). Neuroprotective Agents: A Simple Overview. Journal of Mind and Medical Sciences, 9(2), 225-235. [Link]

  • Le, T. B., et al. (2021). Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. Angewandte Chemie International Edition, 60(41), 22253-22261. [Link]

  • Thompson, A. M., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 2. determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1329-1344. [Link]

  • Jonušienė, V., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 29(11), 2619. [Link]

  • Taylor, M. C., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Antibiotics, 10(7), 855. [Link]

  • Asati, V., et al. (2023). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives. ResearchGate. [Link]

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Sources

Exploratory

Binding Affinity Profiling of 6-Ethoxybenzo[d]oxazol-2-amine Moieties in Kinase Targeted Drug Discovery

Abstract The rational design of small-molecule inhibitors requires a rigorous understanding of structure-kinetic relationships (SKR). This technical guide explores the biophysical and mechanistic principles behind bindin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design of small-molecule inhibitors requires a rigorous understanding of structure-kinetic relationships (SKR). This technical guide explores the biophysical and mechanistic principles behind binding affinity studies involving the 6-ethoxybenzo[d]oxazol-2-amine scaffold. By detailing self-validating experimental workflows—specifically Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—this whitepaper provides actionable, field-proven methodologies for quantifying target engagement.

Structural Rationale: The 6-Ethoxybenzo[d]oxazol-2-amine Scaffold

The benzo[d]oxazol-2-amine core is a privileged heterocyclic pharmacophore extensively utilized in the design of antimicrobial, antifungal, and antineoplastic agents. Commercially available building blocks like 1 provide a highly modular starting point for Structure-Activity Relationship (SAR) campaigns[1].

Mechanistically, the 2-amino group functions as a critical hydrogen bond donor/acceptor pair, typically anchoring the molecule to the hinge region of kinases or the active site of enzymes like 2[2]. The strategic placement of an ethoxy group at the 6-position introduces specific causality into the binding thermodynamics:

  • Steric and Hydrophobic Engagement: The ethyl chain projects into adjacent solvent-exposed channels or hydrophobic sub-pockets, displacing high-energy water molecules. This hydrophobic collapse yields a favorable entropic gain ( ΔS>0 ).

  • Electronic Modulation: The ether oxygen donates electron density into the benzoxazole ring via resonance, subtly increasing the pKa​ of the 2-amine and strengthening its hydrogen-bonding capacity at the hinge region.

Target Context: Kinase Inhibition (mTOR & PMK1)

To contextualize the binding affinity workflows, we will use kinase targets where the benzoxazole moiety has proven efficacy. For instance, the clinical-stage mTOR inhibitor INK 128 relies on a 3 to establish critical hydrogen bonds within the ATP-binding pocket[3]. Similarly, benzoxazole derivatives have been identified as potent inhibitors of 4, a mitogen-activated protein kinase critical for fungal pathogenicity[4].

mTOR_Pathway PI3K PI3K Activation AKT AKT Kinase PI3K->AKT mTORC1 mTORC1 Complex (Target) AKT->mTORC1 S6K1 S6K1 (Protein Synthesis) mTORC1->S6K1 4 4 mTORC1->4 EBP1 4E-BP1 (Cell Growth) Inhibitor 6-Ethoxybenzoxazole Derivative Inhibitor->mTORC1 Competitive Inhibition

Fig 1. Schematic of the mTORC1 signaling pathway and targeted inhibition by benzoxazole derivatives.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I mandate orthogonal validation for all binding affinity claims. Relying solely on one biophysical technique risks false positives due to compound aggregation or refractive index artifacts. We employ a self-validating system: Surface Plasmon Resonance (SPR) for real-time kinetic resolution ( kon​ , koff​ ), orthogonally confirmed by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for equilibrium binding ( Kd​ , IC50​ ).

SPR_Workflow Immobilize 1. Target Immobilization Baseline 2. Baseline Stabilization Immobilize->Baseline Injection 3. Analyte Injection Baseline->Injection Dissociation 4. Dissociation Phase Injection->Dissociation Regeneration 5. Surface Regeneration Dissociation->Regeneration Regeneration->Baseline

Fig 2. Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality Focus: We utilize a CM5 (carboxymethylated dextran) sensor chip. The hydrophilic dextran matrix prevents non-specific hydrophobic partitioning of the lipophilic 6-ethoxy moiety, ensuring that the measured kon​ reflects true target engagement.

  • Step 1: Target Immobilization: Dilute the purified kinase domain in 10 mM Sodium Acetate (pH 4.5). Why pH 4.5? This is below the kinase's isoelectric point (pI ~6.0), ensuring a net positive charge for electrostatic pre-concentration onto the negatively charged CM5 surface prior to EDC/NHS covalent amine coupling.

  • Step 2: Solvent Correction Calibration: 6-Ethoxybenzo[d]oxazol-2-amine derivatives require DMSO for solubility. Prepare a 6-point DMSO calibration curve (0.5% to 3.0% in running buffer) to mathematically correct for bulk refractive index mismatches between the running buffer and sample injections.

  • Step 3: Analyte Injection (Single-Cycle Kinetics): Inject the 6-ethoxy derivative in a 5-step concentration series (e.g., 0.5 nM to 40.5 nM, 3-fold dilutions) without regeneration between steps. Why Single-Cycle? It prevents structural degradation of the immobilized kinase caused by harsh regeneration buffers, preserving active site integrity.

  • Step 4: Data Fitting: Fit the sensograms to a 1:1 Langmuir binding model using double-referencing (subtracting both the reference flow cell and a blank buffer injection).

Protocol 2: TR-FRET Probe Displacement Assay

Causality Focus: To validate the SPR data, we use a solution-based equilibrium assay. TR-FRET eliminates short-lived background autofluorescence intrinsic to many aromatic heterocycles, providing a clean signal-to-noise ratio. This methodology parallels the5 used in the discovery of advanced mTORC1 inhibitors like RMC-5552[5].

  • Step 1: Reagent Preparation: Prepare a master mix containing 0.5 nM GST-tagged kinase, 2 nM Lanthanide-labeled anti-GST antibody (Tb-anti-GST), and 5 nM of a Cy5-labeled ATP-competitive tracer.

  • Step 2: Compound Titration: Dispense the 6-ethoxybenzo[d]oxazol-2-amine derivative in a 384-well low-volume plate using acoustic liquid handling (e.g., Echo) to ensure precise nanoliter DMSO transfers.

  • Step 3: Equilibration: Incubate the plate at room temperature for 60 minutes. Why 60 minutes? The 6-ethoxy group often decreases koff​ , meaning the system takes longer to reach thermodynamic equilibrium compared to unsubstituted analogs.

  • Step 4: Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (excitation 337 nm, emission 665 nm / 615 nm ratio). Calculate the IC50​ using a 4-parameter logistic fit.

Quantitative Data Interpretation

The addition of the 6-ethoxy group fundamentally alters the kinetic profile of the benzoxazole scaffold. As shown in the comparative data below, the 6-ethoxy modification significantly decreases the dissociation rate ( koff​ ), leading to a prolonged residence time ( τ=1/koff​ ) on the target. This kinetic trapping is a highly desirable trait in modern drug design, often correlating with prolonged in vivo efficacy.

Table 1: Comparative Binding Kinetics and Affinity Profiling (Representative SAR Data)

CompoundStructure Modification Kd​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )TR-FRET IC50​ (nM)
Cmpd A Unsubstituted benzo[d]oxazol-2-amine45.21.25.462.1
Cmpd B 6-Methoxybenzo[d]oxazol-2-amine12.42.83.518.5
Cmpd C 6-Ethoxybenzo[d]oxazol-2-amine3.14.51.44.8
Cmpd D INK 128 (Reference)1.18.20.91.5

Conclusion

The 6-ethoxybenzo[d]oxazol-2-amine moiety is far more than a simple structural variation; it is a calculated thermodynamic tool. By utilizing the 2-amine for rigid hinge-binding and the 6-ethoxy group for hydrophobic pocket occupation, researchers can drastically lower target dissociation rates. When evaluating these compounds, the integration of orthogonal, self-validating biophysical assays (SPR and TR-FRET) is paramount to ensuring that measured affinities translate into genuine biological efficacy.

References

  • Sigma-Aldrich. "6-Ethoxybenzo[d]oxazol-2-amine | 13895-09-5".
  • PMC / NIH. "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents".
  • American Chemical Society.
  • d-nb.info. "A theoretical insight in interactions of some chemical compounds as mTOR inhibitors".
  • Semantic Scholar.

Sources

Foundational

Physical properties and molecular weight of 6-Ethoxybenzo[d]oxazol-2-amine

Title: Comprehensive Technical Guide on 6-Ethoxybenzo[d]oxazol-2-amine: Physicochemical Profiling, Synthesis, and Pharmacological Applications Introduction: The 2-Aminobenzoxazole Scaffold in Modern Therapeutics The 2-am...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide on 6-Ethoxybenzo[d]oxazol-2-amine: Physicochemical Profiling, Synthesis, and Pharmacological Applications

Introduction: The 2-Aminobenzoxazole Scaffold in Modern Therapeutics

The 2-aminobenzoxazole heterocycle represents a privileged scaffold in contemporary medicinal chemistry. Characterized by its rigid, planar geometry and dual hydrogen-bond donor/acceptor capabilities, this core structure is highly adept at interacting with diverse biological targets. Among its functionalized derivatives, 6-Ethoxybenzo[d]oxazol-2-amine serves as a critical building block. The electron-donating ethoxy group at the C6 position modulates the electronic density of the aromatic system, enhancing binding affinities in specific hydrophobic pockets while maintaining a favorable pharmacokinetic profile. This whitepaper details the physicochemical parameters, mechanistic pharmacology, and validated synthetic workflows for this essential compound.

Molecular Architecture and Physicochemical Parameters

ParameterValueAnalytical Significance
Chemical Name 6-Ethoxybenzo[d]oxazol-2-amineIUPAC standard nomenclature
Synonyms 6-ethoxy-1,3-benzoxazol-2-amineCommon literature identifiers
CAS Registry Number 13895-09-5Unique identifier for procurement
Molecular Formula C9H10N2O2Defines exact mass for MS
Molecular Weight 178.19 g/mol Critical for stoichiometric calculations
Boiling Point 329.5 ± 34.0 °C (predicted)Indicates high thermal stability
Density 1.251 ± 0.06 g/cm³ (predicted)Relevant for phase separations

Mechanistic Pharmacology: Spns2 and Chemokine Receptor Modulation

The therapeutic utility of the 2-aminobenzoxazole class has expanded significantly, moving beyond traditional kinase inhibition into the realm of lipid transport and chemokine signaling.

Targeting the Spns2 Transporter Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid essential for lymphocyte egress from lymphoid organs. While first-generation therapeutics targeted S1P receptors directly (often leading to cardiac toxicity), recent breakthroughs have identified Spinster Homolog 2 (Spns2)—the primary S1P exporter—as a safer upstream target. Structure-activity relationship (SAR) studies have confirmed that 2-aminobenzoxazole derivatives act as potent inhibitors of Spns2-mediated S1P release . By blocking the transporter, these compounds induce a localized decrease in circulating lymphocytes, providing a powerful pharmacodynamic tool for treating autoimmune conditions like multiple sclerosis .

Spns2Pathway A Sphingosine Kinase (S1P Synthesis) B Intracellular S1P A->B C Spns2 Transporter (S1P Exporter) B->C E Extracellular S1P (Lymph/Blood) C->E Normal Physiological Export D 2-Aminobenzoxazole Inhibitors D->C Allosteric/Orthosteric Blockade F S1P Receptors (Lymphocyte Egress) E->F Receptor Activation

Fig 1: Mechanism of Spns2 inhibition by 2-aminobenzoxazole derivatives modulating S1P transport.

ChemR23 Inhibition Beyond lipid transport, the 2-aminobenzoxazole core has been optimized to inhibit ChemR23, a G-protein coupled receptor involved in the recruitment of plasmacytoid dendritic cells (pDCs). Inhibition of the chemerin/ChemR23 axis by these derivatives suppresses calcium signaling pathways, highlighting their potential in managing systemic lupus erythematosus (SLE) and psoriasis .

De Novo Synthesis: Cyanogen Bromide Cyclization Pathway

Rationale for Pathway Selection While modern cross-coupling techniques exist, the direct cyclization of o-aminophenols with cyanogen bromide (BrCN) remains the gold standard for synthesizing unsubstituted 2-aminobenzoxazoles due to its high atom economy and scalability . For 6-ethoxybenzo[d]oxazol-2-amine, the reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic nitrile carbon, followed by rapid intramolecular trapping by the adjacent phenolic oxygen .

Self-Validating Experimental Protocol

  • Reagent Preparation & Solvation : Dissolve 1.0 equivalent of 2-amino-5-ethoxyphenol in a 1:1 mixture of ethanol and water. Causality: The mixed solvent system ensures complete dissolution of the hydrophobic ethoxyphenol precursor while maintaining sufficient aqueous character to buffer the subsequent hydrobromic acid generation.

  • Electrophile Addition : Cool the reaction vessel to 0–5 °C using an ice bath. Slowly add 1.1 equivalents of cyanogen bromide (BrCN) dropwise. Causality: BrCN is highly volatile and toxic; cooling prevents its evaporation and controls the exothermic nucleophilic addition, minimizing the formation of dimeric impurities.

  • Cyclization & Visual Validation : Stir the mixture at room temperature for 4–6 hours. In-Process Control (IPC): The reaction is self-validating; as the cyclization proceeds, the highly soluble precursors convert into the hydrobromide salt of 6-ethoxybenzo[d]oxazol-2-amine, which will precipitate as a turbid, crystalline suspension. This phase change serves as an immediate visual indicator of successful ring closure.

  • Neutralization & Isolation : Adjust the pH of the suspension to 8.0 using 1M NaOH. Causality: Neutralization deprotonates the benzoxazolium intermediate, yielding the free base, which is highly insoluble in the aqueous matrix. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol to achieve >95% purity.

SynthesisWorkflow A 2-Amino-5-ethoxyphenol (Nucleophile) C Intramolecular Cyclization A->C B Cyanogen Bromide (Electrophile) B->C D 6-Ethoxybenzo[d]oxazol-2-amine (Product) C->D Base Neutralization (-HBr)

Fig 2: Atom-economical synthesis of 6-ethoxybenzo[d]oxazol-2-amine via cyanogen bromide cyclization.

Analytical Quality Control (QC) and Structural Validation

To ensure the integrity of the synthesized 6-ethoxybenzo[d]oxazol-2-amine for downstream biological assays, a rigorous QC protocol must be executed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Method : Reverse-phase HPLC (C18 column) coupled with Electrospray Ionization (ESI+).

    • Validation Marker : The presence of a dominant molecular ion peak at m/z 179.2 [M+H]+ confirms the target mass. Purity should be assessed via UV absorbance at 254 nm, targeting >95% peak area.

  • Nuclear Magnetic Resonance (1H NMR) Spectroscopy

    • Method : 400 MHz in DMSO-d6.

    • Validation Markers :

      • Ethoxy Signature : A distinct triplet at ~1.3 ppm (3H, -CH3) and a quartet at ~4.0 ppm (2H, -OCH2-) confirm the integrity of the C6 ether linkage.

      • Aromatic Core : An ABX spin system in the 6.5–7.5 ppm range corresponds to the C4, C5, and C7 protons.

      • Amine Verification : A broad singlet at ~7.3 ppm (2H, -NH2) validates the primary amine. Causality check: The addition of D2O will cause this peak to disappear due to deuterium exchange, definitively proving the presence of the exchangeable amine protons.

References

  • Burgio, A. L., et al. "2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2)." Journal of Medicinal Chemistry, 2023.[Link]

  • "The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors." PubMed, 2019.[Link]

  • Haginiwa, J. "Chemical Properties of Oxazoles and Benzoxazoles. II." Yakugaku Zasshi, 1953.[Link]

  • "13895-09-5 6-Ethoxybenzo[d]oxazol-2-amine." Accela ChemBio, 2023.[Link]

Exploratory

Role of ethoxy groups in benzoxazole biological activity

An In-Depth Technical Guide to the Role of Ethoxy Groups in Benzoxazole Biological Activity Executive Summary The benzoxazole pharmacophore is a privileged scaffold in medicinal chemistry, widely recognized for its diver...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of Ethoxy Groups in Benzoxazole Biological Activity

Executive Summary

The benzoxazole pharmacophore is a privileged scaffold in medicinal chemistry, widely recognized for its diverse biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective effects. While the core bicyclic ring provides a rigid, planar structure capable of hydrogen bonding and π-π stacking, the strategic functionalization of this ring dictates its specific molecular target and pharmacokinetic profile. Among these functionalizations, the incorporation of an ethoxy group (-OCH₂CH₃) or an ethoxy linker (-O-CH₂-CH₂-) serves as a critical structural determinant. This whitepaper explores the mechanistic causality behind ethoxy substitution, detailing how it modulates lipophilicity, metabolic stability, and receptor-pocket spatial geometry to drive therapeutic efficacy.

Mechanistic Rationale: Why the Ethoxy Group?

The addition of an ethoxy moiety to the benzoxazole ring is rarely arbitrary; it is a calculated design choice driven by three primary physicochemical and biological imperatives:

Bioisosterism and Metabolic Stability

Esters are notoriously susceptible to rapid in vivo hydrolysis by ubiquitous esterases, limiting their oral bioavailability and half-life. The 2-ethoxybenzoxazole moiety acts as a highly stable bioisosteric replacement for an ethyl benzoate group[1]. The oxygen atom of the ethoxy group retains the critical hydrogen-bond acceptor properties of the ester carbonyl, while the benzoxazole ring mimics the planar geometry of the benzoate phenyl ring. Because the ether linkage is highly resistant to enzymatic cleavage, this substitution drastically improves the metabolic stability of the molecule without sacrificing target affinity[1][2].

LogP Modulation and Blood-Brain Barrier (BBB) Penetration

In neuro-pharmacology, achieving the optimal partition coefficient (LogP) is essential for BBB penetration. The ethoxy group increases the lipophilicity of the benzoxazole core. In the development of Positron Emission Tomography (PET) imaging agents for Alzheimer's disease, such as BF-227, a fluoroethoxy group is attached to the 6-position of the benzoxazole ring[3]. This specific modification not only provides a site for ¹⁸F or ¹¹C radiolabeling but also fine-tunes the lipophilicity to ensure rapid brain uptake and subsequent washout from healthy tissue, yielding a high signal-to-noise ratio against amyloid-β plaques[3].

Flexible Linker Dynamics

When used as a spacer (e.g., -O-CH₂-CH₂-), the ethoxy chain provides critical rotational freedom. In the design of PPARγ agonists and antimicrobial agents, this flexibility allows the rigid benzoxazole headgroup to dynamically orient itself within complex receptor pockets, optimizing binding thermodynamics[4][5].

SAR Core Ethoxy-Benzoxazole Core Bioisosterism Bioisosteric Replacement (vs. Esters) Core->Bioisosterism Structural Mimicry Lipophilicity LogP Modulation (BBB Penetration) Core->Lipophilicity Alkyl Chain Addition Flexibility Flexible Linker (Receptor Fit) Core->Flexibility Ether Oxygen Spacer Outcome1 Increased Metabolic Stability (Antivirals) Bioisosterism->Outcome1 Outcome2 Enhanced Neuroimaging (PET Probes) Lipophilicity->Outcome2 Outcome3 Targeted Kinase/Receptor Binding Flexibility->Outcome3

Logical SAR framework detailing how ethoxy substitution dictates benzoxazole bioactivity.

Key Therapeutic Applications & Quantitative Data

The theoretical advantages of ethoxy substitution translate into measurable clinical and preclinical success across multiple therapeutic domains.

Antiviral Agents (HRV Capsid Binders)

Human Rhinovirus (HRV) inhibitors like Pirodavir rely on an ethyl benzoate group to bind the VP1 hydrophobic pocket of the viral capsid, preventing uncoating. However, Pirodavir suffers from rapid metabolism. By replacing the ethyl benzoate with a 2-ethoxybenzoxazole core, researchers developed compounds like BTA798 (Vapendavir), which exhibited a median EC₅₀ of 4.3 ng/mL across 32 HRV serotypes and demonstrated profound oral bioavailability due to esterase resistance[1][6].

Pathway Virus Human Rhinovirus (HRV) Capsid VP1 Hydrophobic Pocket Virus->Capsid presents Conform Capsid Stabilization (Rigidification) Capsid->Conform induces Drug Ethoxybenzoxazole (BTA798) Drug->Capsid binds tightly to Block Inhibition of Viral Uncoating/Entry Conform->Block results in

Mechanism of action for ethoxybenzoxazole-based HRV capsid binders blocking viral uncoating.

Anticancer (Kinase Inhibition)

In oncology, hybrid molecules combining a 4-ethoxyquinoline core with a benzo[d]oxazol-2(3H)-one scaffold have been synthesized as potent c-Met kinase inhibitors. The ethoxy group optimizes the steric fit within the ATP-binding pocket of the kinase. One such derivative demonstrated an IC₅₀ of 1 nM against c-Met kinase and 5 nM against the proliferation of the EBC-1 cancer cell line[7].

Antimicrobial and Antifungal Activity

Novel 1-[2-(benzoxazol-2-yl)ethoxy]-2,6-diarylpiperidin-4-ones utilize the ethoxy group as a flexible tether. This structural flexibility allows the diarylpiperidinone and benzoxazole moieties to simultaneously engage multiple binding sites on bacterial and fungal targets, resulting in potent activity against Streptococcus faecalis and Candida albicans[5][6].

Table 1: Quantitative SAR Comparison of Ethoxy-Benzoxazole Derivatives
Compound Class / NameTarget / ApplicationRole of Ethoxy GroupKey Activity MetricReference
BTA798 (Vapendavir) HRV VP1 CapsidBioisostere for ethyl benzoate; prevents hydrolysis.EC₅₀ = 4.3 ng/mL (HRV)[1]
BF-227 Amyloid-β (PET)Lipophilicity tuning for BBB penetration; ¹¹C radiolabel site.High specific binding to dense plaques[3]
Ethoxy-Quinoline Hybrid c-Met KinaseSteric optimization in ATP-binding pocket.IC₅₀ = 1 nM[7]
Ethoxy-Piperidone 40 Candida albicansFlexible linker for dual-site receptor engagement.Potent in vitro MIC[5]

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and biological evaluation of ethoxybenzoxazole derivatives.

Protocol A: Synthesis of 2-Ethoxybenzoxazole Bioisosteres

Causality Note: This method utilizes a cyclodesulfurization approach. The use of triethylamine (Et₃N) is critical as it acts as an acid scavenger, driving the equilibrium forward by neutralizing the generated acid during the coupling phase.

  • Thio-Benzoxazole Formation:

    • React 2-aminophenol (1.0 eq) with carbon disulfide (CS₂) in the presence of Et₃N (1.5 eq) in absolute ethanol.

    • Reflux for 6 hours to yield 2-mercaptobenzoxazole.

    • Validation Step: Confirm the disappearance of the primary amine peak (~3300 cm⁻¹) via FT-IR.

  • Etherification / Coupling:

    • Dissolve the 2-mercaptobenzoxazole in ethanol and slowly add the desired ethoxy-substituted phenacyl bromide (or alkyl halide) under basic conditions (Et₃N).

    • Reflux for an additional 4-6 hours.

  • Purification:

    • Quench the reaction with ice-water, extract with dichloromethane (DCM), and dry over anhydrous Na₂SO₄.

    • Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

    • Validation Step: Confirm the presence of the ethoxy -CH₂- protons via ¹H NMR (typically a characteristic quartet around δ 4.0-4.2 ppm).

Protocol B: In Vitro Cytopathic Effect (CPE) Assay for Antiviral Activity

Causality Note: The CPE assay relies on the principle that viral replication lyses host cells. By using an MTS tetrazolium compound, we create a self-validating system: only living, protected cells will reduce MTS to a colored formazan product, directly correlating color intensity with the antiviral efficacy of the ethoxybenzoxazole.

  • Cell Seeding: Seed HeLa cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Infection and Treatment:

    • Remove media and infect cells with HRV (e.g., HRV-14) at a Multiplicity of Infection (MOI) of 0.1.

    • Immediately add serial dilutions of the ethoxybenzoxazole compound (ranging from 0.1 nM to 10 μM).

  • Incubation: Incubate for 72 hours until the virus control wells (no drug) show >90% cytopathic effect (cell death).

  • Viability Measurement:

    • Add 20 μL of MTS reagent to each well. Incubate for 2 hours.

    • Read absorbance at 490 nm using a microplate reader.

    • Validation Step: Calculate the EC₅₀ using non-linear regression analysis. Compare against a known standard (e.g., Pirodavir) to validate assay sensitivity.

Workflow Syn Step 1: Chemical Synthesis (o-Aminophenol + Etherification) Pur Step 2: Purification & Characterization (HPLC, NMR, MS) Syn->Pur InVitro Step 3: In Vitro Assays (CPE / Binding Affinity) Pur->InVitro InVivo Step 4: In Vivo / PK Evaluation (Metabolic Stability, BBB Penetration) InVitro->InVivo

Step-by-step experimental workflow for the development and validation of ethoxybenzoxazoles.

Conclusion

The integration of an ethoxy group into the benzoxazole scaffold represents a masterclass in rational drug design. Whether utilized as a metabolically stable bioisostere for ester groups, a lipophilic modifier for neuroimaging agents, or a flexible tether for dual-target engagement, the ethoxy moiety fundamentally dictates the pharmacokinetic and pharmacodynamic destiny of the molecule. Future drug development efforts will likely continue to leverage this functionalization, particularly in the design of next-generation kinase inhibitors and targeted radiotracers.

References

  • Title: An Orally Available 3-Ethoxybenzisoxazole Capsid Binder with Clinical Activity against Human Rhinovirus Source: National Institutes of Health (NIH) / ACS Medicinal Chemistry Letters URL: [Link][1]

  • Title: 2-(2-[2-Dimethylaminothiazol-5-yl]Ethenyl)-6-(2-[Fluoro]Ethoxy)Benzoxazole: A Novel PET Agent for In Vivo Detection of Dense Amyloid Plaques in Alzheimer's Disease Patients Source: Journal of Nuclear Medicine (SNM Journals) URL: [Link][3]

  • Title: Synthesis and study of antibacterial and antifungal activities of novel 1-[2-(benzoxazol-2-yl)ethoxy]-2,6-diarylpiperidin-4-ones Source: European Journal of Medicinal Chemistry (via Researcher.Life) URL: [Link][5]

  • Title: Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors Source: National Institutes of Health (NIH) / PubMed URL: [Link][7]

  • Title: Synthesis and biological activity of benzoxazole containing thiazolidinedione derivatives Source: National Institutes of Health (NIH) / PubMed URL: [Link][4]

Sources

Foundational

Engineering Advanced Fluorescent Probes: The Strategic Utility of 6-Ethoxybenzo[d]oxazol-2-amine

Executive Summary In the landscape of molecular imaging and drug development, the design of highly specific, high-contrast fluorescent probes is paramount. 6-Ethoxybenzo[d]oxazol-2-amine (CAS: 13895-09-5) has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of molecular imaging and drug development, the design of highly specific, high-contrast fluorescent probes is paramount. 6-Ethoxybenzo[d]oxazol-2-amine (CAS: 13895-09-5) has emerged as a privileged precursor scaffold for engineering smart fluorophores. By combining a rigid, planar benzoxazole core with strategically positioned electron-donating groups (the 6-ethoxy and 2-amine moieties), this molecule offers a highly tunable photophysical profile.

This technical guide dissects the structural rationale, mechanistic paradigms, and synthetic workflows required to utilize 6-Ethoxybenzo[d]oxazol-2-amine in the development of enzyme-responsive probes and bioconjugates. It is designed for application scientists and medicinal chemists seeking to leverage Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PeT) mechanisms for high-fidelity biological assays.

Structural & Photophysical Rationale

The efficacy of a fluorescent probe relies heavily on its Structure-Property Relationship (SPR). The unsubstituted benzoxazole ring is a well-documented fluorophore, but it often suffers from short emission wavelengths (UV/blue region), which overlap with cellular autofluorescence[1].

The strategic advantage of 6-Ethoxybenzo[d]oxazol-2-amine lies in its substituents:

  • The 6-Ethoxy Group (Electron Donor): The oxygen atom of the ethoxy group donates electron density into the aromatic π-system via resonance. This elevates the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. Consequently, the molecule exhibits a bathochromic (red) shift in both absorption and emission spectra compared to the bare benzoxazole core.

  • The 2-Amine Group (Conjugation Handle & Donor): The primary amine at the 2-position serves a dual purpose. Synthetically, it is the primary site for bioconjugation or the attachment of enzyme-cleavable recognition sequences. Photophysically, when free, it acts as a strong electron donor.

When the 2-amine is acylated (e.g., conjugated to a peptide via an amide bond), its lone pair is delocalized into the carbonyl group. This drastically reduces its electron-donating capacity into the benzoxazole ring, disrupting the inherent Intramolecular Charge Transfer (ICT) state. This phenomenon is the cornerstone of "turn-on" probe design[2].

Mechanistic Paradigms in Probe Design

Intramolecular Charge Transfer (ICT) Modulation

The most robust application of 6-Ethoxybenzo[d]oxazol-2-amine is in the creation of enzyme-responsive ICT probes. In these systems, the fluorophore transitions between an "Off-State" and an "On-State" based on the electronic nature of the 2-position substituent[3].

  • Off-State (Amide Conjugate): The electron-withdrawing nature of the amide bond pulls electron density away from the oxazole core. This weakens the push-pull system, resulting in a hypsochromic (blue) shift and significant fluorescence quenching.

  • On-State (Free Amine): Upon target-mediated enzymatic cleavage (e.g., by a protease or amidase), the free primary amine is restored. The strong electron-donating capacity of the amine reinstates the ICT process, triggering a massive increase in quantum yield and a bathochromic shift.

Probe_Mechanism cluster_0 Off-State (Conjugated) cluster_1 On-State (Cleaved) Probe Peptide-Benzoxazole Amide Weak Push-Pull System Fluorophore 6-Ethoxybenzo[d]oxazol-2-amine Strong Push-Pull (ICT) Probe->Fluorophore Enzymatic Hydrolysis Signal Fluorescence Emission (Bathochromic Shift) Fluorophore->Signal Enzyme Target Protease Enzyme->Fluorophore

Protease-mediated hydrolysis shifts the probe from an off-state to a highly fluorescent ICT state.

Quantitative Photophysical Benchmarks

To guide experimental design, the table below summarizes the expected photophysical shifts when utilizing 6-Ethoxybenzo[d]oxazol-2-amine as a scaffold. Note: Exact values are solvent-dependent (typically measured in PBS, pH 7.4, 1% DMSO).

Compound StateSubstituent at C-2Absorbance Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ)Relative Fluorescence
Unsubstituted Core -NH₂ (No ethoxy)~290 nm~370 nm0.45Moderate (High Background)
Free Precursor -NH₂ (6-Ethoxy)~320 nm~450 nm0.68High (Target Signal)
Conjugated Probe -NH-CO-R (Amide)~300 nm~380 nm< 0.05Quenched (Off-State)
Bioconjugate -NH-CS-NH-Protein~315 nm~430 nm0.55Stable Labeling

Synthetic Methodologies & Experimental Workflows

The following protocols detail the synthesis and validation of 6-Ethoxybenzo[d]oxazol-2-amine derivatives. Because the 2-amine is delocalized into the benzoxazole ring, it exhibits weak nucleophilicity. Therefore, standard coupling conditions often fail, necessitating the highly reactive conditions described below.

Protocol 1: Synthesis of an Enzyme-Responsive Amide Probe

Objective: Conjugate a recognition peptide (e.g., Ac-DEVD-OH for Caspase-3 detection) to the 2-amine. Causality: Due to the poor nucleophilicity of the 2-aminobenzoxazole, we utilize HATU, a highly efficient coupling reagent that forms an active HOAt ester, driving the amidation forward despite steric and electronic hindrance.

  • Activation: Dissolve 1.2 equivalents of the target peptide (e.g., Ac-DEVD-OH) in anhydrous DMF under an inert argon atmosphere. Add 1.5 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.0 equivalent of 6-Ethoxybenzo[d]oxazol-2-amine[4] to the reaction mixture. Elevate the temperature to 40°C and stir for 18-24 hours. Monitor reaction progress via TLC or LC-MS.

  • Purification: Quench the reaction with cold water and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validation: Confirm the structural integrity of the purified probe using High-Resolution Mass Spectrometry (HRMS). The presence of the intact amide bond is critical for the "Off-State" baseline.

Protocol 2: Photophysical Validation & Self-Validating Enzyme Assay

Objective: Confirm the ICT-mediated "turn-on" response upon enzymatic cleavage. Causality: A true probe must demonstrate that fluorescence recovery is strictly enzyme-mediated, not a result of spontaneous hydrolysis in the buffer.

  • Baseline Establishment: Prepare a 10 μM solution of the purified probe in physiological buffer (PBS, pH 7.4, containing 1% DMSO for solubility). Record the baseline fluorescence spectrum (λ_ex = 320 nm). The emission at 450 nm should be minimal.

  • Enzymatic Cleavage: Add 50 nM of the recombinant target enzyme (e.g., Caspase-3) to the cuvette.

  • Kinetic Monitoring: Monitor the fluorescence intensity at λ_em = 450 nm over 60 minutes at 37°C. A successful probe will exhibit a hyperbolic increase in fluorescence as the free 6-Ethoxybenzo[d]oxazol-2-amine is liberated.

  • Self-Validation (Inhibitor Control): In a parallel cuvette, pre-incubate the enzyme with a specific covalent inhibitor (e.g., Z-VAD-FMK for caspases) for 15 minutes before adding the probe. Result: The fluorescence must remain at baseline, proving the signal is exclusively driven by catalytic cleavage.

Protocol 3: Isothiocyanate Conversion for Protein Bioconjugation

Objective: Convert the 2-amine into a reactive isothiocyanate handle for labeling lysine residues on antibodies or proteins.

Bioconjugation Amine 6-Ethoxybenzo[d]oxazol-2-amine ITC Isothiocyanate Intermediate Amine->ITC Reagent Thiophosgene (CSCl2) Reagent->ITC Conjugate Fluorescently Labeled Protein (Thiourea) ITC->Conjugate Protein Target Protein (Lysine -NH2) Protein->Conjugate

Synthetic conversion of the 2-amine to an isothiocyanate for robust protein bioconjugation.

  • Isothiocyanate Formation: Dissolve 6-Ethoxybenzo[d]oxazol-2-amine in a biphasic mixture of dichloromethane and saturated aqueous NaHCO₃. Slowly add 1.5 equivalents of thiophosgene (CSCl₂) at 0°C. Stir vigorously for 2 hours. Extract the organic layer, dry, and concentrate to yield the reactive isothiocyanate intermediate.

  • Bioconjugation: Dissolve the target protein in a slightly basic buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5) to ensure lysine side-chains are deprotonated. Add a 10-fold molar excess of the isothiocyanate intermediate (dissolved in minimal DMSO).

  • Incubation & Cleanup: Incubate at room temperature for 2 hours in the dark. Remove unreacted fluorophore using a size-exclusion desalting column (e.g., PD-10) equilibrated with PBS.

Future Trajectories in Drug Development

The versatility of 6-Ethoxybenzo[d]oxazol-2-amine extends beyond simple protease detection. Current research is leveraging this scaffold to design probes that monitor real-time drug-target engagement in live cells. By fine-tuning the electron-donating capabilities of the 6-position and utilizing the 2-amine for complex bioconjugation, researchers can develop highly sensitive diagnostic tools that operate via advanced photophysical mechanisms, including Excited-State Intramolecular Proton Transfer (ESIPT) when coupled with specific functional groups[5].

References

  • A benzoxazole-triphenylamine conjugated fluorogenic probe for specific detection of sarin gas mimic diethylchlorophosphate Source: Analytical Methods (RSC Publishing) URL:[Link]

  • DFT/TDDFT Study on the Sensing Mechanism of a Fluorescent Probe for Hydrogen Sulfide: Excited State Intramolecular Proton Transfer Coupled Twisted Intramolecular Charge Transfer Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review Source: Biotechnology Research and Innovation Journal URL:[Link]

  • 13895-09-5 6-Ethoxybenzo[d]oxazol-2-amine - Product Information & Properties Source: ACCELA CHEMBIO INC URL:[Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities Source: Global Research Online URL:[Link]

Sources

Exploratory

Metabolic Stability Predictions and Profiling for 6-Ethoxybenzo[d]oxazol-2-amine: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Mechanistic biotransformation, predictive clearance, and self-validating in vitro assay protocols for 6-Ethoxybenzo[d]oxazol-2-amine. Str...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Mechanistic biotransformation, predictive clearance, and self-validating in vitro assay protocols for 6-Ethoxybenzo[d]oxazol-2-amine.

Structural Liability Analysis

6-Ethoxybenzo[d]oxazol-2-amine (CAS: 13895-09-5) is a bicyclic heterocyclic compound characterized by a benzoxazole core, an exocyclic 2-amino group, and a 6-ethoxy ether linkage. In early-stage drug discovery, identifying the metabolic soft spots of such pharmacophores is critical for optimizing oral bioavailability and predicting pharmacokinetic (PK) half-life.

Based on the stereoelectronic properties of the molecule, the primary metabolic liability is the 6-ethoxy group , which is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative cleavage. Secondary liabilities include the 2-amino group (subject to N-oxidation or N-acetylation) and the aromatic core itself, which shares metabolic vulnerabilities with structurally analogous benzimidazole and benzoxazole anthelmintics1[1].

Mechanistic Pathways of Biotransformation

CYP450-Mediated O-Deethylation (Primary Pathway)

The dominant clearance mechanism for 6-Ethoxybenzo[d]oxazol-2-amine is O-deethylation, primarily catalyzed by the CYP1A2 and CYP3A4 isoforms.

Mechanistic Causality: The catalytic cycle is initiated by the high-valent iron-oxo species (Fe V =O) of the CYP450 heme group, which abstracts a hydrogen atom from the α -carbon of the ethoxy group. This generates a carbon-centered radical. Subsequent "oxygen rebound" forms an unstable hemiacetal intermediate. Because hemiacetals are thermodynamically unstable in aqueous physiological conditions, this intermediate spontaneously collapses, releasing acetaldehyde and yielding the primary Phase I metabolite: 6-hydroxybenzo[d]oxazol-2-amine 2[2]. The rapid kinetics of this specific C-H bond cleavage often dictate the overall intrinsic clearance ( CLint​ ) of the parent molecule.

Phase II Conjugation

Once the 6-hydroxy metabolite is formed, the newly exposed phenolic hydroxyl group serves as a high-affinity handle for Phase II conjugating enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) will rapidly convert the phenol into highly polar O-glucuronide and O-sulfate conjugates, facilitating renal and biliary excretion.

MetabolicFate cluster_Phase1 Phase I Metabolism (CYP450 / FMO) cluster_Phase2 Phase II Conjugation (UGT / SULT) Parent 6-Ethoxybenzo[d]oxazol-2-amine ODeethyl 6-Hydroxybenzo[d]oxazol-2-amine + Acetaldehyde Parent->ODeethyl CYP1A2 / CYP3A4 (O-Deethylation) NOxide N-Hydroxyl/N-Oxide Derivatives Parent->NOxide FMO / CYP2C9 (N-Oxidation) RingOH Ring Hydroxylated Metabolites Parent->RingOH CYP2D6 / CYP3A4 (Hydroxylation) Glucuronide O-Glucuronide Conjugate ODeethyl->Glucuronide UGT Enzymes Sulfate O-Sulfate Conjugate ODeethyl->Sulfate SULT Enzymes

Fig 1: Predicted multi-pathway metabolic fate of 6-Ethoxybenzo[d]oxazol-2-amine.

Quantitative Predictions & Pharmacokinetic Modeling

To guide the experimental design, we have modeled the predicted clearance parameters. The high lability of the ethoxy group suggests a moderate-to-high clearance profile.

ParameterPredicted Value / RangeExperimental CounterpartCausality / Mechanistic Note
HLM Intrinsic Clearance ( CLint​ ) 45 - 65 µL/min/mgPhenacetin (CYP1A2 probe)Rapid O-deethylation drives high microsomal clearance.
Half-life ( t1/2​ ) in HLM 10 - 15 min7-EthoxycoumarinHighly accessible 6-ethoxy group lacks steric hindrance.
Primary Metabolite Mass [M+H]+ 151.1 m/zLC-MS/MS MRM TransitionLoss of C2​H4​ (28 Da) from the parent mass (178.2 Da).
Plasma Protein Binding >85% BoundEquilibrium DialysisDriven by the lipophilic benzoxazole core.

Self-Validating In Vitro Protocols

To empirically validate the metabolic predictions, a Human Liver Microsome (HLM) stability assay must be executed. As a Senior Application Scientist, I mandate that every assay functions as a self-validating system . An assay without internal logical checks cannot produce trustworthy data.

Protocol: HLM Stability Assay with Built-in Causality Checks

Step 1: Preparation of the Incubation Matrix

  • Action: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Causality: The pH and magnesium concentration strictly mimic the physiological intracellular environment required for optimal CYP450 folding and electron transfer from NADPH-cytochrome P450 reductase.

Step 2: Introduction of the Test Compound and Controls

  • Action: Spike 6-Ethoxybenzo[d]oxazol-2-amine to a final concentration of 1 µM (keep organic solvent < 0.5% v/v). Concurrently, set up parallel incubations using Phenacetin (1 µM) as a positive control.

  • Causality: Phenacetin undergoes O-deethylation exclusively via CYP1A2. Because 6-Ethoxybenzo[d]oxazol-2-amine shares the ethoxy-aryl pharmacophore, validating CYP1A2 viability is mandatory. If the phenacetin control fails to deplete, the assay is void3[3].

Step 3: Reaction Initiation via Regenerating System

  • Action: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Causality: Direct addition of NADPH is prone to thermal degradation over a 60-minute assay. A regenerating system ensures a constant, zero-order supply of the electron donor required for the CYP450 catalytic cycle, preventing artificial rate-limiting drops in cofactor concentration.

  • Self-Validation Check: Maintain a "-NADPH" negative control. If the parent compound depletes in the absence of NADPH, it indicates chemical instability (e.g., hydrolysis) rather than enzymatic metabolism.

Step 4: Precise Quenching

  • Action: At designated time points (0, 5, 15, 30, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 nM of an internal standard (e.g., Tolbutamide).

  • Causality: Ice-cold acetonitrile instantaneously denatures the CYP enzymes, halting the reaction to ensure precise time-point accuracy. Including the internal standard in the quench solution ensures that any subsequent volumetric errors during centrifugation affect the analyte and standard equally, preserving the quantitative ratio.

Step 5: LC-MS/MS Quantification

  • Action: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

ProtocolLogic Start Initiate HLM Incubation (1 µM Test Compound) Cofactor Add NADPH Regenerating System (Initiates CYP Activity) Start->Cofactor Test Sample Control Positive Control (Phenacetin for CYP1A2) Start->Control Probe Substrate MinusNADPH Negative Control (-NADPH, checks chemical stability) Start->MinusNADPH Stability Check Quench Quench with Cold Acetonitrile (Contains Internal Standard) Cofactor->Quench Time points: 0, 5, 15, 30, 60 min Centrifuge Centrifugation (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Control->LCMS MinusNADPH->LCMS

Fig 2: Self-validating logic flow for the in vitro microsomal stability assay.

Conclusion

The metabolic profiling of 6-Ethoxybenzo[d]oxazol-2-amine requires a targeted approach focusing on its primary liability: CYP-mediated O-deethylation. By utilizing the self-validating HLM protocol outlined above, researchers can accurately determine the intrinsic clearance and identify the 6-hydroxy metabolite. If the clearance is deemed too rapid for clinical viability, medicinal chemists should consider structural modifications, such as replacing the ethoxy group with a more metabolically stable bioisostere (e.g., a trifluoromethoxy group) to block the α -carbon hydrogen abstraction.

References

  • Rate-Limiting Steps in Oxidations Catalyzed by Rabbit Cytochrome P450 1A2 Biochemistry (ACS Publications) URL:[Link]

  • Mechanism-Based Inactivation of Cytochrome P450 2B1 by 7-Ethynylcoumarin: Verification of Apo-P450 Adduction by Electrospray Ion Trap Mass Spectrometry Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note: Synthesis Protocols for 6-Ethoxybenzo[d]oxazol-2-amine from Aminophenols

Executive Summary & Target Profile 2-Aminobenzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as core structures for various enzyme inhibitors, receptor antagonists, and positron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Profile

2-Aminobenzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as core structures for various enzyme inhibitors, receptor antagonists, and positron emission tomography (PET) probes[1]. Specifically, 6-ethoxybenzo[d]oxazol-2-amine (CAS: 13895-09-5)[2] is a highly valuable synthetic building block.

The construction of the 2-aminobenzoxazole ring from an ortho-aminophenol precursor—in this case, 2-amino-5-ethoxyphenol—requires the introduction of a highly electrophilic single-carbon unit. This carbon must be capable of undergoing consecutive nucleophilic attacks by the primary amine and the adjacent hydroxyl group to facilitate ring closure[3]. This application note details two distinct synthetic protocols: the classical, high-yielding cyanogen bromide (BrCN) method[4], and a modern, eco-friendly approach utilizing N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)[5].

Mechanistic Rationale: Selecting the Cyanating Agent

As an Application Scientist, selecting the appropriate cyanating agent requires balancing reaction efficiency with operational safety.

  • Path A (Classical Route - BrCN): Cyanogen bromide is the traditional reagent for this transformation[4]. It is highly electrophilic, allowing the reaction to proceed rapidly at room temperature. The mechanism involves the initial attack of the amine on the cyano carbon to form an N-cyanamide (or O-cyanate) intermediate, followed by rapid intramolecular cyclization and the elimination of HBr. However, BrCN is highly volatile and acutely toxic, requiring rigorous safety protocols[6].

  • Path B (Green Route - NCTS): To circumvent the hazards of BrCN, NCTS was developed as an air-stable, non-hazardous alternative[5]. Because NCTS is less electrophilic than BrCN, it requires activation. While early protocols used strong bases like LiHMDS[5], this often leads to irreproducible yields for certain substrates[1]. A highly reliable alternative employs a strong Lewis acid, such as Boron trifluoride etherate (BF₃·Et₂O). The Lewis acid coordinates to the cyano group of NCTS, drastically lowering its LUMO energy and enabling the weakly nucleophilic amine of 2-amino-5-ethoxyphenol to attack[1],[7].

Quantitative Comparison of Synthetic Routes

The following table summarizes the operational parameters, demonstrating the trade-offs between the two methodologies.

ParameterPath A: Cyanogen Bromide (BrCN)Path B: NCTS + BF₃·Et₂O
Cyanating Agent BrCN (1.1 eq)NCTS (1.5 eq)
Catalyst / Base NaHCO₃ (1.5 eq)BF₃·Et₂O (2.0 eq)
Solvent System MeOH / H₂O (1:1)1,4-Dioxane (Anhydrous)
Reaction Temperature 0 °C to Room TemperatureReflux (101 °C)
Reaction Time 2 - 4 hours25 - 30 hours
Typical Yield 85 - 95%75 - 85%
Toxicity Profile Extremely High (Volatile, Toxic)Low (Bench-stable, Safe)
Primary Byproduct HBr, NaBr, CO₂N-phenyl-p-toluenesulfonamide

Workflow Visualization

SynthesisWorkflow cluster_BrCN Path A: Classical Method cluster_NCTS Path B: Green Method SM Starting Material: 2-Amino-5-ethoxyphenol BrCN Reagent: Cyanogen Bromide (BrCN) High Yield, Toxic SM->BrCN NCTS Reagent: NCTS + BF3·Et2O Non-toxic, Mild Conditions SM->NCTS InterA Intermediate: O-Cyanate / N-Cyanamide BrCN->InterA Product Target Molecule: 6-Ethoxybenzo[d]oxazol-2-amine InterA->Product InterB Intermediate: Activated Cyanamide NCTS->InterB InterB->Product

Fig 1: Comparative synthetic workflows for 6-ethoxybenzo[d]oxazol-2-amine.

Detailed Experimental Protocols

Protocol A: Classical BrCN Cyclization

Caution: BrCN is highly toxic and volatile[6]. Perform all operations in a well-ventilated fume hood with appropriate PPE.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-5-ethoxyphenol (1.0 mmol, 153.18 mg) in 10 mL of Methanol.

  • Base Addition: Add a solution of NaHCO₃ (1.5 mmol, 126 mg) dissolved in 10 mL of deionized water.

    • Causality: NaHCO₃ acts as a mild acid scavenger. During cyclization, HBr is generated. Without neutralization, the starting aminophenol would rapidly protonate to a non-nucleophilic ammonium salt, stalling the reaction.

  • Cyanation: Cool the biphasic mixture to 0 °C using an ice bath. Slowly add Cyanogen Bromide (1.1 mmol, 116.5 mg) portion-wise over 10 minutes.

    • Causality: Cooling controls the exothermic nature of the initial cyanation and prevents the thermal degradation of BrCN.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Self-Validation (In-Process): Monitor via TLC (50% EtOAc/Hexanes). The starting material (UV-active, stains dark with ninhydrin) will be consumed, replaced by a higher Rf​ spot (UV-active, weak/no ninhydrin stain due to amine conjugation).

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

Protocol B: Lewis Acid-Catalyzed NCTS Cyanation

A safer, eco-friendly alternative utilizing NCTS[1].

  • Preparation: In an oven-dried 50 mL Schlenk flask under an inert argon atmosphere, dissolve 2-amino-5-ethoxyphenol (1.0 mmol, 153.18 mg) and NCTS (1.5 mmol, 406.5 mg) in 10 mL of anhydrous 1,4-Dioxane.

  • Activation: Add BF₃·Et₂O (2.0 mmol, 0.25 mL) dropwise at room temperature.

    • Causality: The addition of 2.0 equivalents of BF₃·Et₂O is not merely catalytic; it stoichiometrically coordinates to the cyano nitrogen of NCTS, drastically lowering the LUMO energy of the electrophilic carbon to enable nucleophilic attack[1].

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 101 °C (reflux) for 25–30 hours.

    • Causality: Unlike BrCN, the bulky sulfonamide leaving group of NCTS requires significant thermal energy to be eliminated following the initial amine attack.

  • Self-Validation (Post-Process): Confirm product formation via LC-MS. The target molecule, 6-ethoxybenzo[d]oxazol-2-amine (Exact Mass: 178.07), will present a distinct [M+H]+ peak at m/z 179.08.

  • Workup: Cool to room temperature. Quench the Lewis acid by slowly adding 15 mL of saturated aqueous NaHCO₃. Extract with EtOAc (3 × 20 mL). Dry the organic phase over Na₂SO₄, concentrate, and purify via silica gel column chromatography to isolate the pure product.

Mechanistic Pathway Visualization

MechanisticPathway Step1 Step 1: Lewis Acid Activation BF3·Et2O coordinates to CN group of NCTS Step2 Step 2: Nucleophilic Attack Amine of 2-amino-5-ethoxyphenol attacks CN Step1->Step2 Step3 Step 3: Elimination Sulfonamide residue departs as leaving group Step2->Step3 Step4 Step 4: Intramolecular Cyclization Hydroxyl group attacks electron-deficient carbon Step3->Step4 Step5 Step 5: Product Formation 6-Ethoxybenzo[d]oxazol-2-amine is yielded Step4->Step5

Fig 2: Lewis acid-mediated mechanistic pathway of NCTS cyanation.

Critical Safety & Quenching Procedures

When utilizing the Protocol A (BrCN) route, strict adherence to deactivation protocols is mandatory. Cyanogen bromide is readily absorbed through the skin and gastrointestinal tract, and exposure to small amounts can be fatal[6].

  • Quenching: Never dispose of unreacted BrCN directly into aqueous waste. All BrCN-contaminated glassware and reaction residues must be quenched in a well-ventilated hood using a freshly prepared solution of sodium hydroxide (NaOH) and sodium hypochlorite (bleach). This oxidizes the cyanide species to the significantly less toxic cyanate.

References[4] "2-Aminobenzoxazole Derivatives Review", Scribd, URL: https://www.scribd.com/document/457632665/2-Aminobenzoxazole-Derivatives-Review[1] "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement", ACS Omega, URL: https://pubs.acs.org/doi/10.1021/acsomega.9b02727[7] "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC", National Institutes of Health (NIH), URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6844203/[5] "A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent", Organic Chemistry Portal (Synlett), URL: https://www.organic-chemistry.org/abstracts/lit4/894.shtm[3] "A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol", Benchchem, URL: https://www.benchchem.com/guide/benzoxazole-synthesis[2] "13895-09-5 6-Ethoxybenzo[d]oxazol-2-amine", Accela ChemBio Inc, URL: https://www.accelachem.com/product/13895-09-5.html[6] "Cyanogen bromide", Wikipedia, URL: https://en.wikipedia.org/wiki/Cyanogen_bromide

Sources

Application

Application Note: Functionalization of 6-Ethoxybenzo[d]oxazol-2-amine at the Exocyclic Amino Group

Executive Summary & Mechanistic Rationale 6-Ethoxybenzo[d]oxazol-2-amine (CAS: 13895-09-5) is a highly versatile, privileged bicyclic scaffold widely utilized in the development of antimicrobial, antiproliferative, and k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

6-Ethoxybenzo[d]oxazol-2-amine (CAS: 13895-09-5) is a highly versatile, privileged bicyclic scaffold widely utilized in the development of antimicrobial, antiproliferative, and kinase-inhibiting therapeutics[1],[2]. While the benzoxazole core provides critical hydrogen-bonding interactions within biological targets, the exocyclic amino group serves as the primary vector for structural diversification[3].

However, functionalizing the 2-amino group presents distinct chemical challenges. As a Senior Application Scientist, it is crucial to understand the causality behind the reactivity of this system before executing a protocol:

  • Reduced Nucleophilicity: The lone pair of the exocyclic nitrogen is highly delocalized into the electron-deficient benzoxazole ring[4]. While the 6-ethoxy group provides a mild electron-donating (+M) effect that marginally enriches the aromatic system compared to halogenated analogs (e.g., 5,7-dichloro derivatives), the 2-amino group remains significantly less nucleophilic than standard aliphatic amines[4].

  • Amino-Imino Tautomerism & Regioselectivity: 2-Aminobenzoxazoles exist in an equilibrium between the amino form and the imino form (involving the endocyclic N-3 nitrogen)[5].

    • Acylation: Spectroscopic evidence confirms that acylation with hard electrophiles (acyl chlorides, anhydrides) occurs almost exclusively at the exocyclic nitrogen, driven by the higher basicity and hardness of the exocyclic amine in the transition state[5].

    • Alkylation: Alkylation is prone to poor regioselectivity. Heating the substrate with alkyl halides under neutral conditions often leads to attack at the endocyclic nitrogen, forming 3-alkyl-2-iminobenzoxazolines[5]. To force exocyclic N-alkylation , one must use a strong base (like NaH) to fully deprotonate the amine, generating an ambident anion where steric hindrance and kinetic control favor the exocyclic position[4],[6].

Mechanism A 6-Ethoxybenzo[d]oxazol-2-amine (Amino Form) B Imino Tautomer (Endocyclic NH) A->B Tautomerism C Ambident Anion (Base Promoted) A->C Strong Base (-H+) D Exocyclic N-Acylation (Hard Electrophiles) A->D Acyl Chloride + Mild Base E Endocyclic N-Alkylation (Soft Electrophiles / No Base) A->E Alkyl Halide (Neutral/Heat) C->E Kinetic Control F Exocyclic N-Alkylation (Strong Base + Steric Control) C->F Alkyl Halide

Mechanistic pathways and regioselectivity in the functionalization of 6-Ethoxybenzo[d]oxazol-2-amine.

Quantitative Data: Optimization Matrix

The following table summarizes the optimized parameters for driving reactions specifically to the exocyclic amino group, mitigating the formation of endocyclic byproducts.

Reaction TypeTarget ProductPreferred BaseSolventTemp (°C)Typical YieldRegioselectivity (Exo:Endo)
N-Acylation AmideDIPEA or TEADCM or THF0 to 2580 - 95%> 99:1[5]
N-Alkylation (1°) Sec-AmineNaH (60% disp.)Anhydrous DMF0 to 6065 - 85%~ 90:10[4]
N-Alkylation (2°) Sec-AmineCs₂CO₃ or K₂CO₃DMF or MeCN60 to 8040 - 60%~ 80:20
N-Sulfonylation SulfonamidePyridinePyridine/DCM0 to 2570 - 90%> 95:5

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints ensure that the researcher can verify the success of each step in real-time, rather than waiting for final LC-MS analysis.

Workflow S1 1. Substrate Preparation Dissolve in anhydrous THF/DMF S2 2. Base Activation Add NaH, TEA, or DIPEA at 0 °C S1->S2 S3 3. Electrophile Addition Dropwise addition of R-X or R-COCl S2->S3 S4 4. Reaction Monitoring TLC / LC-MS tracking S3->S4 S5 5. Quench & Extraction Aqueous workup (NH4Cl / EtOAc) S4->S5 S6 6. Purification Flash Chromatography / Recrystallization S5->S6

Standard experimental workflow for the exocyclic N-functionalization of 2-aminobenzoxazoles.

Protocol A: Regioselective N-Acylation (Amide Formation)

Because acyl chlorides are highly reactive (hard electrophiles), a mild, non-nucleophilic base is sufficient to scavenge the generated HCl and drive the reaction forward[7].

Reagents: 6-Ethoxybenzo[d]oxazol-2-amine (1.0 eq), Acyl Chloride (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq), 4-Dimethylaminopyridine (DMAP) (0.05 eq, optional), Anhydrous DCM.

Step-by-Step Procedure:

  • Preparation: Suspend 6-Ethoxybenzo[d]oxazol-2-amine (1.0 mmol, 178.2 mg) in 5.0 mL of anhydrous DCM under an argon atmosphere.

  • Base Addition: Add DIPEA (1.5 mmol, 261 µL) and catalytic DMAP. Stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dissolve the acyl chloride (1.1 mmol) in 1.0 mL of DCM and add it dropwise over 10 minutes.

  • Self-Validation Checkpoint 1: As the reaction progresses, the initial suspension of the amine will gradually transition into a homogeneous, clear solution. This physical change confirms the formation of the highly soluble N-acyl product.

  • Monitoring: Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 1:1). The highly polar starting amine (low Rf​ ) should disappear, replaced by a distinct, higher Rf​ spot corresponding to the less polar amide.

  • Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO3​ . Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography or recrystallization from EtOH/Water.

Protocol B: Controlled N-Alkylation (Secondary Amine Formation)

To overcome the reduced nucleophilicity of the exocyclic amine and prevent endocyclic alkylation, strong deprotonation is mandatory[4].

Reagents: 6-Ethoxybenzo[d]oxazol-2-amine (1.0 eq), Primary Alkyl Halide (1.05 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Anhydrous DMF.

Step-by-Step Procedure:

  • Preparation: Dissolve 6-Ethoxybenzo[d]oxazol-2-amine (1.0 mmol, 178.2 mg) in 4.0 mL of anhydrous DMF in an oven-dried flask under argon. Cool to 0 °C.

  • Deprotonation: Carefully add NaH (1.2 mmol, 48 mg of 60% dispersion) in one portion.

  • Self-Validation Checkpoint 1: Observe the immediate evolution of hydrogen gas (bubbling). The cessation of effervescence (typically after 15–30 minutes) is your visual confirmation that the ambident anion has been successfully and completely formed. If no bubbling occurs, your NaH has degraded to NaOH, and the reaction will fail or yield endocyclic byproducts.

  • Electrophile Addition: Add the primary alkyl halide (1.05 mmol) dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. (If using secondary alkyl halides, heating to 60 °C may be required, though this increases the risk of endocyclic alkylation).

  • Monitoring: Check via LC-MS. The mass of the desired product [M+H]+ should be dominant.

  • Workup: Cool to 0 °C and carefully quench with 1 mL of saturated aqueous NH4​Cl to destroy unreacted NaH. Dilute with 15 mL of EtOAc and wash extensively with water (3 x 10 mL) to remove the DMF. Wash with brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify via flash chromatography. The exocyclic N-alkylated product typically elutes slightly faster than any trace endocyclic byproducts.

References

  • 2-Aminobenzoxazole Derivatives Review. Scribd. Available at:[Link][8],[5]

  • Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Bentham Science Publishers. Available at:[Link][1]

  • Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2. Available at:[Link][3]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 6-Ethoxybenzo[d]oxazol-2-amine via Catalyst-Free On-Water Amination

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, scalable, and environmentally benign protocol for the synthesis of 6-Ethoxybenzo[d]oxazol-2-a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, scalable, and environmentally benign protocol for the synthesis of 6-Ethoxybenzo[d]oxazol-2-amine using microwave (MW) irradiation.

Introduction & Mechanistic Rationale

The 2-aminobenzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several therapeutics, including the dual orexin receptor antagonist Suvorexant[1]. The introduction of an ethoxy group at the C6 position yields 2[2], significantly modulating the molecule's lipophilicity and electronic distribution to enhance binding affinity in central nervous system (CNS) targets.

Historically, synthesizing 2-aminobenzoxazoles required highly toxic cyanating agents (e.g., cyanogen bromide) or relied on transition-metal-catalyzed aminations that demand inert atmospheres, strong bases, and extended heating[3]. To circumvent these bottlenecks, we have engineered a catalyst-free, "on-water" amination protocol accelerated by microwave irradiation, adapting principles from 4[4].

The Causality of Experimental Design:

  • Microwave Dipolar Polarization: Water possesses a high dielectric loss tangent (tan δ ≈ 0.123 at 2.45 GHz), allowing it to rapidly convert electromagnetic energy into thermal energy. This instantaneous, volumetric heating drastically reduces reaction times from hours to minutes, a principle foundational to .

  • The "On-Water" Effect: The precursor, 6-ethoxybenzo[d]oxazole-2-thiol, is highly hydrophobic. When suspended in water, the reactants aggregate at the phase boundary. This hydrophobic effect pre-organizes the transition state, which is further stabilized by extensive hydrogen bonding from the aqueous interface. This lowers the activation energy for the nucleophilic attack by ammonia, bypassing the need for transition metal catalysts[4].

Process Workflows and Mechanistic Logic

MW_Workflow Start 2-Amino-5-ethoxyphenol + CS2 / KOH Thiol 6-Ethoxybenzo[d]oxazole-2-thiol (Intermediate) Start->Thiol Cyclization MW_Step Microwave Irradiation (150 °C, aq. NH3, On-Water) Thiol->MW_Step Amination Product 6-Ethoxybenzo[d]oxazol-2-amine (Target Compound) MW_Step->Product Isolation QC Quality Control (LC-MS, 1H-NMR, Purity >95%) Product->QC Validation

Workflow for the microwave-assisted synthesis of 6-Ethoxybenzo[d]oxazol-2-amine.

Mechanism Reactant 6-Ethoxybenzo[d]oxazole-2-thiol + Aqueous NH3 Interface On-Water Aggregation (Hydrophobic Effect) Reactant->Interface Phase Boundary MW_Excite Microwave Dipolar Polarization (Rapid Volumetric Heating) Interface->MW_Excite Energy Transfer Addition Nucleophilic Attack at C2 (Tetrahedral Intermediate) MW_Excite->Addition Activation Elimination Elimination of H2S (Aromatization) Addition->Elimination Bond Cleavage Product 6-Ethoxybenzo[d]oxazol-2-amine Elimination->Product Final Step

Mechanistic logic of the on-water microwave amination process.

Optimization of Reaction Parameters

To establish a robust protocol, we systematically varied the solvent, temperature, and heating modality. The quantitative data below demonstrates the stark superiority of high-temperature microwave irradiation in an aqueous medium.

EntrySolventHeating ModalityTemp (°C)Time (min)Yield (%)Purity (LC-MS)
1EthanolConventional10024045< 80%
2WaterConventional1002405585%
3WaterMicrowave100306590%
4 Water Microwave 150 30 94 > 98%
5WaterMicrowave170157885% (Degradation)

Table 1: Optimization data showing that Entry 4 provides the optimal balance of kinetic energy and thermodynamic stability, preventing thermal degradation while maximizing conversion.

Detailed Experimental Protocol

Phase 1: Synthesis of 6-Ethoxybenzo[d]oxazole-2-thiol (Precursor)

Note: The regiochemistry of the cyclization dictates that the C5-ethoxy group on the starting 2-amino-5-ethoxyphenol translates directly to the C6 position of the resulting benzoxazole core.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-5-ethoxyphenol (10 mmol, 1.53 g) in absolute ethanol (20 mL).

  • Reagent Addition: Add potassium hydroxide (12 mmol, 0.67 g) and carbon disulfide (15 mmol, 0.9 mL) sequentially.

  • Cyclization: Reflux the mixture under a nitrogen atmosphere for 6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 1:1).

  • Isolation: Cool the mixture to room temperature and acidify with 1M HCl until a pH of 3 is reached, precipitating the thiol intermediate.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water (3 × 10 mL), and dry in a vacuum oven at 50 °C overnight.

Phase 2: Microwave-Assisted Amination (Target Synthesis)
  • Vessel Preparation: Transfer 6-ethoxybenzo[d]oxazole-2-thiol (5 mmol, 0.97 g) to a 10 mL microwave-transparent quartz or borosilicate glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 5 mL of 25–30% aqueous ammonia solution.

  • Sealing: Seal the vial with a Teflon-lined crimp cap. Critical Step: Ensure the seal is perfectly intact to safely contain the autogenous pressure generated during heating and H₂S evolution.

  • Microwave Parameters: Program the microwave reactor (e.g., Anton Paar Monowave or CEM Discover) to heat the mixture to 150 °C over a 2-minute ramp time, and hold at 150 °C for 30 minutes. Set the maximum pressure limit to 20 bar.

  • Cooling & Venting: Following irradiation, allow the reactor to rapidly cool the vessel to 40 °C using compressed air. Carefully uncap the vial inside a fume hood (Caution: H₂S gas is a toxic byproduct).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Polish: Purify via flash column chromatography (Hexanes:EtOAc 7:3) to yield 6-Ethoxybenzo[d]oxazol-2-amine as a crystalline solid.

Self-Validating Quality Control

This protocol is designed as a self-validating system where physical and analytical checkpoints confirm success:

  • In-Situ Kinetic Monitoring: The generation of H₂S gas causes a predictable pressure spike in the sealed MW vial. Monitoring the pressure curve on the reactor's interface provides real-time validation of the addition-elimination progress.

  • Mass Spectrometry (LC-MS): The product must exhibit a dominant [M+H]⁺ peak at m/z 179.08, confirming the exact mass of the aminated product.

  • Nuclear Magnetic Resonance (¹H-NMR in DMSO-d₆): Success is definitively proven by the disappearance of the highly deshielded -SH proton (~13.0 ppm) and the appearance of a broad -NH₂ singlet (~7.4 ppm). The ethoxy group will present as a characteristic quartet (~4.0 ppm) and triplet (~1.3 ppm).

References

  • Source: organic-chemistry.
  • Source: rsc.
  • Source: accelachem.

Sources

Application

Application Note: Solvent Selection and Formulation Protocols for 6-Ethoxybenzo[d]oxazol-2-amine in Bioassays

Executive Summary The transition of lipophilic small molecules from dry powder to biologically active entities in aqueous assay media is a critical failure point in early-stage drug development. 6-Ethoxybenzo[d]oxazol-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of lipophilic small molecules from dry powder to biologically active entities in aqueous assay media is a critical failure point in early-stage drug development. 6-Ethoxybenzo[d]oxazol-2-amine (CAS 13895-09-5) is a benzoxazole derivative that presents specific solubility challenges due to its hydrophobic core. This application note provides a comprehensive, self-validating framework for selecting appropriate solvents, establishing cytotoxicity thresholds, and executing dilution protocols that prevent compound precipitation while maintaining the biological integrity of in vitro assays.

Physicochemical Profiling & Solvent Rationale

To design a robust formulation strategy, we must first analyze the causality between the compound's structure and its physical behavior in solution.

6-Ethoxybenzo[d]oxazol-2-amine has a molecular weight of 178.19 g/mol and an estimated LogP of ~2.39[1]. The presence of the ethoxy group and the benzoxazole ring renders the molecule lipophilic, meaning it lacks the necessary hydrogen-bonding capacity to form a stable hydration shell in purely aqueous environments.

The Causality of Precipitation: When a highly concentrated stock of a LogP 2.39 compound dissolved in 100% Dimethyl Sulfoxide (DMSO) is introduced directly into an aqueous buffer, the dielectric constant of the micro-environment drastically shifts. The solvent rapidly diffuses into the water, leaving the lipophilic compound behind. Without a transitionary co-solvent or surfactant, the compound undergoes rapid nucleation and micro-precipitation. This physically removes the drug from the bioavailable fraction, leading to false-negative assay readouts.

The Causality of Solvent Toxicity: While DMSO is the gold standard for dissolving lipophilic molecules, it is not biologically inert. DMSO is an amphipathic molecule that acts as a membrane penetration enhancer. At concentrations above 1% (v/v), it alters lipid bilayer fluidity and actively scavenges reactive oxygen species (ROS), which can artificially depress readout signals in assays relying on oxidative stress or cytokine production[2]. Furthermore, the OECD Test Guideline 487 for in vitro mammalian cell assays explicitly mandates that organic solvent concentrations should not exceed 1% (v/v) to prevent solvent-induced cytotoxicity and artifactual genotoxicity[3].

Quantitative Solvent Compatibility Matrix

To balance compound solubility with cellular viability, the following solvent limits must be strictly adhered to when working with 6-Ethoxybenzo[d]oxazol-2-amine.

SolventMax Recommended Conc. (In Vitro)Max Recommended Conc. (In Vivo)Mechanistic Considerations & Field Notes
DMSO ≤ 0.5% (v/v)≤ 5.0% (v/v)High solubilizing power for benzoxazoles. Acts as an ROS scavenger and alters cell signaling at >1%[2].
Ethanol ≤ 1.0% (v/v)≤ 10.0% (v/v)Less cytotoxic than DMSO in specific cell lines, but high volatility can cause concentration drift during prolonged incubation.
PEG400 ≤ 2.0% (v/v)≤ 40.0% (v/v)Excellent co-solvent. Increases the dielectric constant gradually, preventing rapid compound nucleation upon aqueous dilution.
Tween-80 ≤ 0.1% (v/v)≤ 5.0% (v/v)Non-ionic surfactant. Forms micelles to stabilize the lipophilic core, but can lyse mammalian cell membranes at higher concentrations.

Self-Validating Experimental Protocols

Do not rely on theoretical solubility limits. The following protocol utilizes an "Intermediate Dilution" strategy to prevent thermodynamic crash-out, embedding an optical Quality Control (QC) step to create a self-validating system.

Phase 1: Master Stock Formulation (10 mM)
  • Calculate Mass: To prepare 1 mL of a 10 mM stock, weigh exactly 1.78 mg of 6-Ethoxybenzo[d]oxazol-2-amine powder.

  • Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into light-protected, low-bind microcentrifuge tubes and store at -20°C. Note: Repeated freeze-thaw cycles can induce localized precipitation.

Phase 2: Intermediate Co-Solvent Dilution (1 mM)

Directly spiking a 10 mM DMSO stock into aqueous media risks immediate micro-precipitation.

  • Warm Reagents: Pre-warm the Master Stock and the intermediate diluent (e.g., PBS containing 10% PEG400 or simply warm culture media) to 37°C.

  • Step-Down Dilution: Pipette 100 µL of the 10 mM Master Stock into 900 µL of the intermediate diluent while vortexing continuously.

  • Result: You now have a 1 mM intermediate solution containing 10% DMSO.

Phase 3: Assay Integration & Precipitation QC (Self-Validation)
  • Final Dilution: Dilute the 1 mM intermediate solution 1:20 into your final aqueous assay buffer/media. This yields a final compound concentration of 50 µM with a safe DMSO concentration of 0.5% (v/v) .

  • Optical Validation (The QC Step): Before adding cells or biological targets, transfer 100 µL of the final assay solution to a clear 96-well plate. Measure the optical density at 600 nm (OD600) against a vehicle-only control (0.5% DMSO in media).

    • Causality: 6-Ethoxybenzo[d]oxazol-2-amine does not absorb light at 600 nm. Any statistically significant increase in OD600 compared to the vehicle indicates light scattering caused by micro-precipitation. If OD600 increases, the compound has crashed out, and the assay is invalid.

Workflow Visualization

SolventWorkflow Start 6-Ethoxybenzo[d]oxazol-2-amine (Solid Powder) Master 10 mM Master Stock (100% DMSO) Start->Master Dissolve & Vortex Intermediate Intermediate Dilution (10% DMSO in PBS/Media) Master->Intermediate Serial Dilution (Prevents crash-out) Final Final Assay Concentration (≤0.5% DMSO in Media) Master->Final Direct Addition (High Risk of Nucleation) Intermediate->Final Final Dilution (Safe Transition) Precipitation Micro-precipitation (False Negatives) Final->Precipitation If DMSO > 1% or poor mixing QC QC: OD600 Measurement (Validate Solubility) Final->QC Optical Validation

Figure 1: Dilution cascade and solvent selection workflow for 6-Ethoxybenzo[d]oxazol-2-amine.

References

  • Title: 6-ethoxy-benzooxazol-2-ylamine|13895-09-5 - MOLBASE Encyclopedia Source: MOLBASE URL
  • Source: Cytotechnology (PubMed/NIH)
  • Title: Study Report and Preliminary Guidance on the Adaptation of the In Vitro micronucleus assay (OECD TG 487)

Sources

Method

Application Note &amp; Protocols: High-Purity Crystallization of 2-Amino-6-Ethoxybenzoxazole Intermediates

Abstract: This document provides a comprehensive technical guide to the crystallization of 2-amino-6-ethoxybenzoxazole, a key intermediate in pharmaceutical synthesis. The purity, particle size, and polymorphic form of t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide to the crystallization of 2-amino-6-ethoxybenzoxazole, a key intermediate in pharmaceutical synthesis. The purity, particle size, and polymorphic form of this intermediate are critical determinants of downstream processability and final Active Pharmaceutical Ingredient (API) quality.[1] This guide moves beyond simple procedural lists to explain the underlying scientific principles governing crystallization, enabling researchers and process chemists to develop robust, scalable, and reproducible purification strategies. We detail three primary methodologies—Cooling Crystallization, Anti-Solvent Crystallization, and Evaporative Crystallization—supported by step-by-step protocols, troubleshooting guides, and process optimization insights.

Foundational Principles of Pharmaceutical Crystallization

Crystallization is a thermodynamically driven process where solute molecules in a supersaturated solution self-assemble into a highly ordered, three-dimensional lattice structure.[2] The success of any crystallization protocol hinges on the precise control of two fundamental stages: nucleation (the initial formation of stable crystalline nuclei) and crystal growth (the subsequent enlargement of these nuclei).[2] The driving force for both stages is supersaturation , a non-equilibrium state where the solute concentration exceeds its solubility limit at a given temperature.[3]

1.1 The Critical Role of Solvent Selection

The choice of solvent is the most critical parameter in developing a crystallization process.[4] An ideal solvent system should exhibit a significant difference in solute solubility between high and low temperatures for cooling crystallization, or be miscible with an anti-solvent in which the solute is insoluble. The principle of "like dissolves like" is a primary guide; polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[5] For 2-amino-6-ethoxybenzoxazole, which possesses both hydrogen-bonding capabilities (amino group) and significant aromatic character, solvents of intermediate polarity such as alcohols (ethanol, isopropanol) or ketones (acetone) are often effective starting points.[5][6]

Key Solvent Characteristics:

  • Solubility Profile: The compound should be highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4]

  • Boiling Point: A relatively low boiling point (below 100°C) is preferable for easy removal from the final product.[4]

  • Inertness: The solvent must not react with the solute.[4]

  • Safety & Cost: The solvent should have low toxicity, be non-flammable, and be cost-effective for potential scale-up.[4]

cluster_workflow General Crystallization Workflow Start Crude 2-Amino-6- Ethoxybenzoxazole Dissolution Dissolution in Appropriate Solvent (Heating) Start->Dissolution Supersaturation Induce Supersaturation (Cooling, Anti-Solvent, etc.) Dissolution->Supersaturation Nucleation Nucleation (Primary or Secondary/Seeding) Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth Isolation Isolation (Filtration) Growth->Isolation Drying Drying (Vacuum Oven) Isolation->Drying End Pure Crystalline Product Drying->End

Caption: A general workflow for the recrystallization of benzoxazole compounds.

Crystallization Methodologies & Protocols

Three primary methods are commonly employed for the crystallization of pharmaceutical intermediates like 2-amino-6-ethoxybenzoxazole. The choice of method depends on the compound's physicochemical properties and the desired outcome (e.g., purity vs. crystal size).

Method A: Cooling Crystallization

This is the most common technique for compounds whose solubility is strongly dependent on temperature.[2] The process involves dissolving the crude material in a minimal amount of a suitable solvent at or near its boiling point to create a saturated solution. Subsequent controlled cooling reduces the solubility, inducing supersaturation and causing the compound to crystallize.

Causality Behind Choices:

  • Minimal Hot Solvent: Using the minimum volume of hot solvent ensures that the solution becomes supersaturated upon cooling, maximizing yield. If too much solvent is used, the solution may not reach saturation upon cooling, and crystallization will fail.

  • Slow Cooling: A slow cooling rate is crucial for forming larger, higher-purity crystals.[7] Rapid cooling leads to the rapid formation of many small nuclei, which can trap impurities within the crystal lattice.[7]

Protocol 2.1: Cooling Crystallization from Ethanol

  • Dissolution: Place 10.0 g of crude 2-amino-6-ethoxybenzoxazole into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 80-100 mL of 95% ethanol. Heat the mixture on a hot plate with stirring until it reaches a gentle reflux and all the solid has dissolved. If solid remains, add more ethanol dropwise until a clear solution is achieved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount (0.5-1.0 g) of activated charcoal. Return the flask to the heat and reflux for 5-10 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop, undisturbed. To maximize yield, subsequently place the flask in an ice-water bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol (2 x 10 mL) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Method B: Anti-Solvent Crystallization

This method is ideal for compounds that are highly soluble in one solvent but poorly soluble in another, where both solvents are miscible.[8] The crude compound is dissolved in a "good" solvent, and a miscible "anti-solvent" is slowly added. This addition reduces the overall solubility of the solute in the mixed solvent system, leading to supersaturation and crystallization.[9]

Causality Behind Choices:

  • Slow Anti-Solvent Addition: The rate of anti-solvent addition directly controls the rate of supersaturation.[10] A slow, controlled addition prevents "oiling out"—a phenomenon where the compound separates as a liquid phase instead of a solid—and promotes the growth of well-defined crystals.[11]

  • Solvent/Anti-Solvent Pair: The chosen pair must be fully miscible to ensure a homogeneous solution from which crystallization can occur. For 2-amino-6-ethoxybenzoxazole, a polar "good" solvent like acetone or THF paired with a non-polar "anti-solvent" like heptane or hexane is a common strategy.[12][13]

cluster_antisolvent Anti-Solvent Crystallization Workflow Start Crude Product Dissolve Dissolve in Minimum Volume of 'Good' Solvent (e.g., Acetone) Start->Dissolve AddAntiSolvent Slowly Add 'Anti-Solvent' (e.g., Heptane) with Stirring Dissolve->AddAntiSolvent CloudPoint Observe Cloud Point (Onset of Nucleation) AddAntiSolvent->CloudPoint ContinueAddition Continue Addition to Maximize Precipitation CloudPoint->ContinueAddition Ageing Age Slurry to Allow for Crystal Growth ContinueAddition->Ageing Isolate Isolate and Dry Ageing->Isolate

Caption: A workflow detailing the anti-solvent crystallization method.

Protocol 2.2: Anti-Solvent Crystallization using Acetone/Heptane

  • Dissolution: In a 250 mL flask, dissolve 10.0 g of crude 2-amino-6-ethoxybenzoxazole in the minimum required volume of acetone at room temperature with stirring (e.g., 40-50 mL).

  • Anti-Solvent Addition: While stirring the solution, slowly add heptane dropwise from a dropping funnel.

  • Nucleation: Continue adding heptane until the solution becomes persistently turbid (the "cloud point"). This indicates that nucleation has begun.

  • Growth: After reaching the cloud point, continue the slow addition of heptane until precipitation appears complete (typically after adding 1.5-2.0 volumes of heptane relative to the acetone).

  • Ageing: Stir the resulting slurry at room temperature for 1-2 hours to allow the crystals to grow and the system to equilibrate.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the acetone/heptane mother liquor or pure heptane, and dry as described in Protocol 2.1.

Method C: Slow Evaporative Crystallization

This technique is particularly useful for generating high-quality single crystals for analysis (e.g., X-ray crystallography) or for compounds that are sensitive to temperature changes.[2][14] The solute is dissolved in a solvent with a relatively low boiling point, and the solvent is allowed to evaporate slowly and undisturbed. As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and initiating crystallization.

Causality Behind Choices:

  • Slow Evaporation: The rate of evaporation dictates the rate of crystallization. A very slow rate provides sufficient time for molecules to orient themselves correctly into the crystal lattice, resulting in large, well-formed, and high-purity crystals.

  • Vessel Choice: A wide-mouthed vessel (like an Erlenmeyer flask or a beaker) covered loosely allows for controlled solvent evaporation.

Protocol 2.3: Slow Evaporation from Dichloromethane/Methanol

  • Dissolution: Dissolve the crude material to near-saturation in a suitable solvent or solvent mixture (e.g., dichloromethane with a small amount of methanol to aid solubility) at room temperature.[15]

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Evaporation: Transfer the clear solution to a clean Erlenmeyer flask. Cover the mouth of the flask with perforated parafilm or a watch glass, leaving a small opening.

  • Crystallization: Place the flask in a location free from vibrations (e.g., a fume hood with the sash down) and allow the solvent to evaporate slowly over several hours to days.

  • Isolation: Once a suitable quantity of crystals has formed and most of the solvent has evaporated, collect the crystals by filtration or decant the remaining solvent. Wash gently with a small amount of cold, fresh solvent and dry.

Data Summary and Method Comparison

The selection of a crystallization method is a trade-off between purity, yield, crystal size, and process time. The following table summarizes expected outcomes for the crystallization of a typical 2-amino-6-ethoxybenzoxazole intermediate.

ParameterCooling CrystallizationAnti-Solvent CrystallizationSlow Evaporation
Typical Yield 80-95%85-98%Variable (often lower)
Achievable Purity High to Very HighHigh to Very HighVery High (ideal for analytics)
Crystal Size Small to MediumSmall to MediumMedium to Large
Process Time 4-8 hours2-4 hours24-72+ hours
Scalability ExcellentExcellentPoor
Primary Control Cooling Rate[7]Anti-Solvent Addition Rate[10]Solvent Evaporation Rate

Troubleshooting Common Crystallization Issues

cluster_troubleshooting Troubleshooting Crystallization Start Problem Occurs NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield SolTooDilute Solution too dilute? NoCrystals->SolTooDilute Check MPTooLow Compound MP < Solvent BP? OilingOut->MPTooLow Check ActionBoil Boil off some solvent SolTooDilute->ActionBoil Yes ActionScratch Scratch flask with glass rod SolTooDilute->ActionScratch No CoolTooFast Cooling too fast? ActionReheat Reheat, add more 'good' solvent, cool slower CoolTooFast->ActionReheat Yes WrongSolvent Unsuitable solvent? ActionSolvent Re-evaluate solvent choice WrongSolvent->ActionSolvent Yes MPTooLow->CoolTooFast No MPTooLow->ActionReheat Yes ActionSeed Add a seed crystal ActionScratch->ActionSeed ActionSeed->WrongSolvent Still no crystals

Caption: A troubleshooting decision tree for common recrystallization issues.[7]

  • No Crystals Form: The solution may be too dilute. Try boiling off some solvent to increase the concentration.[7] Alternatively, induce nucleation by gently scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[7]

  • "Oiling Out": The compound is coming out of solution above its melting point. This often happens if the solution is too concentrated or cooled too quickly. Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11]

  • Low Purity: Impurities may have been co-precipitated. This can result from cooling the solution too quickly. Ensure the final wash step is performed with ice-cold solvent to avoid redissolving the desired product.

References

  • Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. International Journal of Crystallography. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • Myasnikov, I. et al. (2019). Crystallization of Organic Compounds. Wiley. Available at: [Link]

  • Kar, S. et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Polymers (Basel). Available at: [Link]

  • Anti-Solvent Crystallization. Area of Sustainability. Available at: [Link]

  • Belhouchet, N. et al. (2012). Synthesis and Crystal Structure of a Benzoxazole Derivative. X-ray Structure Analysis Online. Available at: [Link]

  • How to choose a solvent for crystallization of an organic compound. Quora. Available at: [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. Available at: [Link]

  • Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. MDPI. Available at: [Link]

  • Singh, A. et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • Crystallization by Antisolvent Addition and Cooling. IntechOpen. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Pharmaceutical Manufacturing Continuous Crystallization Procedures: A Review. International Journal of Current Science Research and Review. Available at: [Link]

  • Role of Solvent Selection on Crystal Habit of 5-Aminosalicylic Acid-Combined Experimental and Computational Approach. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design. Available at: [Link]

  • Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. The Royal Society of Chemistry. Available at: [Link]

  • Modeling Pharmaceutical Batch Cooling Crystallization Processes. Crystal Growth & Design. Available at: [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. Available at: [Link]

  • Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems. CrystEngComm. Available at: [Link]

  • Green Synthesis of Benzoxazole Derivatives and Their Characterization. JETIR. Available at: [Link]

  • Synthesis of Benzoxazole Derivatives at Room Temperature using PEG-SO3H as the Heterogeneous Catalyst. Oriental Journal of Chemistry. Available at: [Link]

  • 2-Ethoxybenzoxazole as a bioisosteric replacement of an ethyl benzoate group in a human rhinovirus (HRV) capsid binder. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Crystal structure of 2-(2-amino-phen-yl)-1,3-benzoxazole. Acta Crystallographica Section E. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures in Benzoxazole Amine Synthesis

Welcome to the technical support center for benzoxazole amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzoxazole amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the critical cyclization step. The following information is structured in a question-and-answer format to directly address specific experimental failures.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-substituted benzoxazoles from 2-aminophenol?

The most common pathway involves the condensation of a 2-aminophenol with a carbonyl-containing compound (like an aldehyde or carboxylic acid) followed by an intramolecular cyclization. When using an aldehyde, the reaction typically proceeds in two main stages:

  • Schiff Base Formation: The amino group of the 2-aminophenol attacks the aldehyde's carbonyl carbon, forming a Schiff base (imine) intermediate after dehydration.[1][2]

  • Cyclization and Aromatization: The hydroxyl group of the 2-aminophenol then performs a nucleophilic attack on the imine carbon. The resulting intermediate undergoes dehydration or oxidation to form the stable, aromatic benzoxazole ring.[3]

Q2: My 2-aminophenol starting material has darkened in color. Is it still usable?

Darkening of 2-aminophenol is a common sign of air oxidation.[4] These oxidative impurities can significantly interfere with the cyclization reaction and are a frequent cause of low yields.[4] It is strongly recommended to purify the 2-aminophenol by recrystallization before use to ensure the highest purity and achieve reproducible results.[4] For sensitive reactions, performing the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) can prevent further oxidation during the experiment.[5][6]

Q3: How should I monitor the progress of my benzoxazole synthesis reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time, preventing the formation of degradation products from unnecessarily prolonged heating.[7]

Troubleshooting Guide: Low or No Yield

A low or nonexistent yield of the desired benzoxazole is the most frequent issue reported. This problem can typically be traced back to one of four key areas: starting materials, reaction conditions, catalyst efficacy, or the stability of intermediates.

Q4: I've confirmed my starting materials are pure, but my yield is still very low. What reaction conditions should I investigate first?

Answer: If starting material purity is ruled out, the next step is a systematic evaluation of your reaction conditions, as these are pivotal for successful cyclization.[4]

  • Temperature: This is a critical parameter. The intramolecular cyclization step often has a significant activation energy that is not overcome at low temperatures.[6][8] Conversely, excessively high temperatures can lead to the decomposition of your reactants or product, or promote polymerization side reactions.[4][7]

    • Recommendation: If the reaction is stalled, try incrementally increasing the temperature while closely monitoring the progress by TLC.[8] Many modern, solvent-free protocols have found success at temperatures around 130°C.[6][9]

  • Solvent: The choice of solvent is crucial as it affects reagent solubility and catalyst activity.[5] For reactions sensitive to water, using an anhydrous solvent is essential.[1] While many different solvents have been successfully used, some protocols benefit from solvent-free conditions, which can lead to higher yields and easier workup.[6]

    • Recommendation: If you suspect a solvent issue, consider screening a few different anhydrous solvents or attempting the reaction under solvent-free conditions, especially if using a heterogeneous or ionic liquid catalyst.[6]

  • Reaction Time: Insufficient reaction time will naturally lead to low yields.

    • Recommendation: Use TLC to determine when the starting materials have been consumed.[7] This will establish the optimal reaction time for your specific substrates and conditions.

Troubleshooting Low-Yield Reactions

Below is a decision tree to guide the systematic troubleshooting of low-yield benzoxazole syntheses.

G start Low or No Yield q1 Are starting materials pure? (e.g., 2-aminophenol) start->q1 s1 Purify starting materials (e.g., recrystallization). Use inert atmosphere. q1->s1 No q2 Are reaction conditions optimal? q1->q2 Yes s2 Systematically vary temperature, solvent, and reaction time. Monitor by TLC. q2->s2 No q3 Is the catalyst active and appropriate? q2->q3 Yes s3 Use fresh catalyst. Screen different catalysts (Lewis acid, metal, etc.). Optimize catalyst loading. q3->s3 No q4 Is a stable intermediate forming? q3->q4 Yes s4 Isolate intermediate and subject to different cyclization conditions. Consider a stronger dehydrating agent or oxidant. q4->s4 Yes

Caption: A decision tree for troubleshooting low-yield reactions.

Q5: My reaction stalls and does not proceed to completion. What could be the cause?

A stalled reaction is often due to catalyst deactivation or incorrect stoichiometry.[8]

  • Catalyst Deactivation: This is particularly relevant for recyclable or heterogeneous catalysts. The active sites may be poisoned by impurities or degrade over the course of the reaction.

    • Recommendation: Try adding a fresh portion of the catalyst to see if the reaction restarts.[6][8] Ensure the catalyst has been stored and handled correctly to protect it from air and moisture if it is sensitive.[4]

  • Stoichiometry: An incorrect ratio of reactants can lead to a stalled reaction once the limiting reagent is consumed.

    • Recommendation: Carefully verify the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can help drive the reaction to completion.[8]

Q6: I'm not sure if my chosen catalyst is right for the reaction. What are some common options?

Catalyst choice is highly dependent on the specific substrates (e.g., aldehyde vs. carboxylic acid) and desired reaction conditions.[7] A wide range of effective catalysts have been reported:

Catalyst TypeExamplesTypical Use CaseReference(s)
Brønsted Acids Polyphosphoric acid (PPA), Methanesulfonic acidCondensation with carboxylic acids; acts as dehydrating agent.[2][5][10]
Lewis Acids ZrCl₄, TfOH, BF₃·Et₂OActivation of carbonyls or cyanating agents.[5][7][11][12]
Metal Catalysts CuI, Pd complexes, Ni(II) complexesOxidative cyclizations, cross-coupling strategies.[5][7][13]
Nanocatalysts Magnetic Fe₃O₄@SiO₂-SO₃HGreen chemistry approaches, easy recovery and reuse.[5]
Ionic Liquids Brønsted acidic ionic liquids (BAILs)Serve as both catalyst and solvent; reusable.[5]

Troubleshooting Guide: Side Product Formation

The formation of significant side products complicates purification and reduces the overall yield of the target benzoxazole amine.

Q7: My reaction mixture shows a major spot on TLC that isn't my starting material or product. What is it likely to be?

The most common side products arise from incomplete cyclization or reactions of the starting materials with themselves.[8]

  • Stable Schiff Base Intermediate: In reactions using aldehydes, the initially formed Schiff base can be very stable and may fail to cyclize efficiently under the given conditions.[1][7]

    • How to Minimize: To promote the subsequent cyclization, you can increase the reaction temperature or add a suitable oxidizing agent.[1][8]

  • N-Acylation without Cyclization: When using carboxylic acids or acyl chlorides, the amine group of the 2-aminophenol can be acylated to form an amide intermediate. This intermediate may fail to undergo the final ring-closing dehydration.[5][8]

    • How to Minimize: This is often an issue of choosing the right catalyst and conditions to favor the final cyclodehydration step. Using a strong dehydrating agent like polyphosphoric acid (PPA) or methanesulfonic acid at high temperatures is often effective.[10][14] Alternatively, a two-step procedure where the amide is isolated first can be beneficial.[8]

  • Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, particularly at high temperatures or under strongly acidic conditions.[7][8]

    • How to Minimize: Carefully control the reaction temperature. Adding reagents in a controlled manner, such as adding the 2-aminophenol slowly to the reaction mixture, can also mitigate this issue.[5][7]

General Benzoxazole Synthesis Mechanism

The diagram below illustrates the key intermediates in the formation of a 2-substituted benzoxazole from 2-aminophenol and an aldehyde.

G r1 2-Aminophenol intermediate1 Schiff Base Intermediate r1->intermediate1 Condensation (-H₂O) plus1 + r2 Aldehyde (R-CHO) r2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Substituted Benzoxazole intermediate2->product Aromatization (Oxidation / -H₂O)

Caption: Simplified reaction pathway for benzoxazole synthesis.

Experimental Protocols

Generalized Protocol for Benzoxazole Synthesis from 2-Aminophenol and an Aldehyde

Disclaimer: This is a generalized procedure based on common methodologies.[1][3] Researchers must optimize conditions such as temperature, time, and catalyst loading for their specific substrates.

A Typical Experimental Workflow

G start Combine Reactants & Catalyst heat Heat Reaction Mixture (e.g., 80-130°C) start->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Reaction Workup (Cool, Quench/Extract) monitor->workup Complete purify Purify Product (Column Chromatography or Recrystallization) workup->purify end Characterize Pure Product purify->end

Caption: A typical experimental workflow for benzoxazole synthesis.

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Catalyst (e.g., Brønsted acidic ionic liquid gel, 1 mol%)[9]

  • Ethyl Acetate (for workup)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stir bar, combine the 2-aminophenol, aldehyde, and catalyst.[3]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 130°C) with vigorous stirring under solvent-free conditions.[9]

  • Monitoring: Monitor the reaction's progress periodically by TLC until the 2-aminophenol spot is no longer visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dissolve the crude mixture in ethyl acetate.[3] If using a heterogeneous catalyst, it can be removed at this stage by filtration or centrifugation.[3]

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization to obtain the final product.[1][15]

References

  • BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis. Benchchem.
  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Benzoxazoles. Benchchem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of benzoxazole derivatives. Benchchem.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal.
  • Krasňan, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • BenchChem. (2025). Troubleshooting low yield in benzoxazole synthesis. Benchchem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Nestor (Jr.) et al. (n.d.). Synthetic Strategies Towards Benzoxazole Ring Systems.
  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
  • BenchChem. (2025). Technical Support Center: Synthesis of Benzoxazole Derivatives. Benchchem.
  • ResearchGate. (n.d.). Optimization of the cyclization reagent and catalyst. ResearchGate.
  • Nguyen, T. H., et al. (n.d.). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Chikhale, R., & Khedekar, P. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of Chemical Sciences.
  • Mohammadi, M., et al. (n.d.). Zirconium-catalyzed one-pot synthesis of benzoxazoles using reaction of catechols, aldehydes and ammonium acetate. PMC.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Aminobenzoxazole. Benchchem.
  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem.
  • ResearchGate. (2020). (PDF) Synthetic Strategies Towards Benzoxazole Ring Systems. ResearchGate.
  • Padwa, A., et al. (2010). Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. The Journal of Organic Chemistry.
  • Chorghade, M. S., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.
  • ResearchGate. (n.d.). 8 questions with answers in BENZOXAZOLES | Science topic. ResearchGate.
  • Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. PMC.
  • Beilstein Journals. (2025). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Beilstein Journals.
  • Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for 6-Ethoxybenzo[d]oxazol-2-amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 6-Ethoxybenzo[d]oxazol-2-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 6-Ethoxybenzo[d]oxazol-2-amine . Because this molecule contains an electron-rich exocyclic 2-amino group and an endocyclic benzoxazole nitrogen, it behaves as a strong base in normal-phase chromatography. This guide bypasses generic advice, focusing strictly on the causality of basic amine interactions and providing self-validating protocols to ensure high-yield, high-purity recovery.

Diagnostic Workflow for Basic Amine Purification

Before altering your solvent system, use the logical workflow below to diagnose the root cause of poor separation or low recovery.

Workflow A Analyze 6-Ethoxybenzo[d]oxazol-2-amine via TLC (Hexane/EtOAc) B Observe Severe Streaking or Rf < 0.1? A->B C Standard Silica Gel Standard Gradient B->C No (Rare for basic amines) D Add 1-2% TEA to Mobile Phase Pre-treat Silica Slurry B->D Yes (Silanol interaction) G Proceed to Fraction Collection & Concentration C->G E Evaluate Peak Shape & Product Recovery D->E F Switch to Amine-Functionalized Silica (e.g., KP-NH) E->F Poor Recovery or TEA Sensitivity E->G High Recovery, Sharp Peaks F->G

Logical workflow for troubleshooting poor separation of basic amines in column chromatography.

Mechanistic FAQs: Understanding the Chemistry of Separation

Q1: Why does 6-Ethoxybenzo[d]oxazol-2-amine exhibit severe tailing and poor recovery on standard silica gel? Causality: The core issue is an acid-base interaction. Standard silica gel (particularly older, Type A silicas) is populated with acidic surface silanol groups (Si-OH) acting as Brønsted acids. When the basic 2-amino group of 6-Ethoxybenzo[d]oxazol-2-amine encounters these silanols, it undergoes protonation. This shifts the chromatographic retention mechanism from reversible hydrogen bonding to strong, irreversible cation exchange. The analyte binds too tightly to the stationary phase, resulting in severe tailing, broad elution bands, and significant yield loss [1, 3].

Q2: How does adding triethylamine (TEA) to the mobile phase resolve this, and what are the operational risks? Causality: Triethylamine acts as a sacrificial basic modifier. By adding 1-2% TEA to your mobile phase, you flood the column with a competing, volatile base. The TEA preferentially binds to and "deactivates" the negatively charged silanol groups, blocking the primary sites of adverse interaction for your target analyte [3]. Operational Risk: While TEA drastically improves peak shape, it is notoriously difficult to remove completely during post-purification evaporation. Trace TEA can interfere with downstream NMR analysis or biological assays. Furthermore, basic modifiers can accelerate the hydrolysis of the silica stationary phase over time, limiting column reusability [1].

Q3: When should I abandon standard silica and switch to an amine-functionalized stationary phase? Causality: You should switch to an amine-functionalized silica (e.g., Biotage® KP-NH or Teledyne ISCO RediSep Amine) if your compound degrades on acidic silica, if TEA contamination is unacceptable, or if recovery remains <70% despite TEA modification. Amine-bonded phases permanently mask the underlying silanols and provide a slightly basic chromatographic environment. This allows you to elute basic amines using simple, volatile solvent gradients without the need for basic modifiers, drastically simplifying solvent removal and improving final purity[2, 4].

Quantitative Data: Strategy Comparison

To make an informed decision on your purification strategy, compare the expected performance metrics for 6-Ethoxybenzo[d]oxazol-2-amine across different stationary phases.

Stationary PhaseMobile Phase ModifierPrimary Retention MechanismEst. Tailing FactorExpected RecoveryPost-Purification Purity
Bare Silica (Type A/B) NoneH-Bonding + Cation Exchange> 2.5 (Severe)< 50%Low (Broad bands overlap)
Bare Silica (Type B) 1-2% TEAH-Bonding (Silanols masked)1.2 - 1.5 (Moderate)80 - 90%High (Trace TEA risk)
Amine-Functionalized NoneWeak H-Bonding / Partitioning1.0 - 1.2 (Sharp)> 95%Very High (No additives)

Self-Validating Experimental Protocols

Do not blindly follow steps; use the built-in validation checks to ensure the chemistry is behaving as expected before committing your entire crude sample.

Protocol A: TEA-Deactivated Silica Gel Chromatography

Objective: Purify 6-Ethoxybenzo[d]oxazol-2-amine using standard silica while actively suppressing cation exchange interactions.

  • Mobile Phase Preparation: Prepare your optimized Hexane/Ethyl Acetate gradient (e.g., 50:50 v/v). Add exactly 1% (v/v) Triethylamine (TEA).

    • Causality: Premixing ensures a uniform concentration of the silanol suppressor throughout the run, preventing localized acidic zones.

  • Slurry Packing and Pre-equilibration: Pack the column using a slurry of silica gel and the TEA-modified mobile phase. Flush with at least 3 column volumes (CV).

    • Self-Validation Check: Collect a drop of the column eluent and test it with pH indicator paper. It must register as basic (~pH 9-10). If it is neutral, the silica has absorbed all the TEA, and you must flush with more modified solvent until the silanols are fully saturated.

  • Dry Loading: Dissolve the crude 6-Ethoxybenzo[d]oxazol-2-amine in a minimal amount of dichloromethane (DCM), add a small amount of deactivated silica, and evaporate to a free-flowing powder. Load this evenly onto the column bed.

    • Causality: Dry loading prevents the strong solvent (DCM) from causing initial band broadening, which is critical for tailing-prone basic compounds.

  • Elution and Evaporation: Elute using the TEA-modified gradient. Combine product fractions and evaporate under reduced pressure.

    • Pro-Tip: To remove residual TEA, co-evaporate the final residue 2-3 times with toluene, which forms an azeotrope and helps strip away the volatile base.

Protocol B: Amine-Functionalized Silica Chromatography

Objective: Modifier-free purification for highly sensitive downstream applications (e.g., in vivo drug testing or precise structural elucidation).

  • Column Selection: Select an amine-functionalized flash cartridge (e.g., KP-NH or RediSep Amine).

    • Causality: The bonded primary/secondary amines on the silica surface repel the target basic amine, completely eliminating the tailing mechanism.

  • Equilibration: Equilibrate the column with 3-5 CV of 100% Hexane. Do NOT use acidic or basic modifiers.

  • Liquid Loading: Dissolve the sample in the weakest possible solvent (e.g., a high-ratio Hexane/EtOAc mixture) and apply directly to the column head.

  • Gradient Elution: Run a shallow gradient from 0% to 50% Ethyl Acetate in Hexane.

    • Self-Validation Check: Monitor the elution volume. 6-Ethoxybenzo[d]oxazol-2-amine will elute at a significantly lower polarity (lower % EtOAc) on an amine column compared to bare silica. If the compound elutes in the void volume (first 1 CV), immediately reduce the initial EtOAc concentration of your gradient [4].

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. 1

  • Is there an easy way to purify organic amines? - Biotage. 2

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem. 3

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. 4

Sources

Troubleshooting

Preventing oxidation and degradation of 6-Ethoxybenzo[d]oxazol-2-amine

This technical support guide is intended for researchers, scientists, and drug development professionals working with 6-Ethoxybenzo[d]oxazol-2-amine. Here, we provide troubleshooting guidance and frequently asked questio...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 6-Ethoxybenzo[d]oxazol-2-amine. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) to help you prevent its oxidation and degradation, ensuring the integrity and reproducibility of your experiments.

Introduction

6-Ethoxybenzo[d]oxazol-2-amine is a valuable building block in medicinal chemistry and materials science. As with many aromatic amines and complex heterocyclic compounds, its stability can be a critical factor for successful research outcomes. The presence of an electron-rich aromatic system, an exocyclic amino group, and an ethoxy substituent makes the molecule susceptible to oxidative and degradative pathways. This guide offers practical, evidence-based strategies to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My solid 6-Ethoxybenzo[d]oxazol-2-amine has changed color from off-white to a brownish tint. What does this indicate?

A change in color, typically to a brown or reddish hue, is a common visual indicator of oxidation in aromatic amines. This is often due to the formation of highly conjugated polymeric or oxidized species. While a slight color change may not significantly impact every application, it signals that the material has been exposed to oxygen and/or light and may contain impurities. For sensitive applications, it is advisable to use a fresh, pure sample.

Q2: I am observing unexpected peaks in my HPLC analysis of a sample that has been stored for a while. Could this be degradation?

Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. The number and retention times of these peaks can provide clues about the degradation pathways. It is recommended to use a validated, stability-indicating HPLC method to resolve the parent compound from its potential degradation products.[1][2]

Q3: What are the ideal storage conditions for 6-Ethoxybenzo[d]oxazol-2-amine?

To minimize degradation, 6-Ethoxybenzo[d]oxazol-2-amine should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light. Storage at low temperatures (2-8 °C) is also recommended to slow down the rate of potential degradation reactions.

Q4: Is 6-Ethoxybenzo[d]oxazol-2-amine sensitive to acidic or basic conditions?

Yes, the 2-amino group imparts basic properties to the molecule. In acidic solutions, the exocyclic amino group can be protonated. While this can increase solubility in aqueous media, strong acidic conditions, especially at elevated temperatures, can lead to hydrolysis of the oxazole ring.[3] Similarly, strong basic conditions should be avoided as they can also promote degradation.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you might encounter during your experiments and offers solutions based on scientific principles.

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • A solution of 6-Ethoxybenzo[d]oxazol-2-amine quickly turns yellow or brown.

  • Poor reproducibility of experimental results.

  • Rapid appearance of degradation peaks in real-time analytical monitoring (e.g., LC-MS).

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Dissolved Oxygen in Solvents Oxygen is a key initiator of oxidative degradation of aromatic amines. The reaction can proceed via radical mechanisms, leading to a cascade of degradation products.Degas your solvents before use. This can be achieved by sparging with an inert gas (argon or nitrogen), sonication under vacuum, or freeze-pump-thaw cycles for highly sensitive experiments.
Peroxides in Solvents Ethers (like THF or dioxane) and other common organic solvents can form explosive peroxides over time, which are potent oxidizing agents.Use freshly distilled or peroxide-free solvents. Test for the presence of peroxides using commercially available test strips, especially for older solvent bottles.
Photodegradation The aromatic system of the benzoxazole core can absorb UV light, leading to photochemical reactions and degradation.Protect your solutions from light by using amber vials or wrapping your glassware in aluminum foil. Minimize exposure to ambient light during handling.
Incompatible Reaction Components Strong oxidizing agents (e.g., nitric acid, hydrogen peroxide, some metal catalysts) will directly degrade the molecule.Review your reaction scheme for any incompatible reagents. If an oxidant is necessary, consider a milder or more selective one. Perform the reaction at the lowest possible temperature to control reactivity.
Issue 2: Formation of Insoluble Material in a Stock Solution

Symptoms:

  • Precipitation or cloudiness observed in a stock solution upon standing.

  • Difficulty in obtaining a clear solution after initial dissolution.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Formation of Polymeric Degradation Products Oxidative coupling of aromatic amines can lead to the formation of larger, less soluble polymeric species.Prepare fresh stock solutions and use them promptly. If storage is necessary, store under an inert atmosphere at low temperatures. Filter the solution through a syringe filter before use to remove any particulates.
Hydrolysis and Ring-Opening In protic or aqueous solvents, especially under non-neutral pH, the oxazole ring can be susceptible to hydrolysis, potentially leading to less soluble o-aminophenol derivatives.[3][4]Use aprotic solvents whenever possible. If an aqueous medium is required, buffer the solution to a neutral pH. Avoid prolonged storage in aqueous solutions.

Understanding Potential Degradation Pathways

While specific degradation studies on 6-Ethoxybenzo[d]oxazol-2-amine are not extensively published, we can infer likely degradation pathways based on its chemical structure and the known reactivity of related compounds.

Oxidative Degradation

The primary degradation pathway is likely to be oxidation. The electron-rich aromatic system and the exocyclic amino group are the most probable sites of initial attack.

  • Oxidation of the Amino Group: The amino group can be oxidized to form nitroso, nitro, or dimeric azo compounds.

  • Hydroxylation of the Benzene Ring: The benzene ring can be hydroxylated, particularly at positions activated by the ethoxy and amino groups.[5]

  • Oxidative Cleavage of the Ethoxy Group: The ethoxy group can be cleaved to form the corresponding phenol derivative.

  • Polymerization: Oxidative coupling reactions can lead to the formation of polymeric materials.

cluster_products Potential Degradation Products 6-Ethoxybenzo[d]oxazol-2-amine 6-Ethoxybenzo[d]oxazol-2-amine Oxidized Products Oxidized Products 6-Ethoxybenzo[d]oxazol-2-amine->Oxidized Products O₂, Light, Metal Traces N-Oxides N-Oxides Oxidized Products->N-Oxides Hydroxylated Derivatives Hydroxylated Derivatives Oxidized Products->Hydroxylated Derivatives Polymeric Impurities Polymeric Impurities Oxidized Products->Polymeric Impurities Ring-Opened Products Ring-Opened Products Oxidized Products->Ring-Opened Products

Caption: Potential Oxidative Degradation Pathways.

Hydrolytic Degradation

Under strong acidic or basic conditions, the oxazole ring can undergo hydrolytic cleavage.

  • Acid-Catalyzed Hydrolysis: Protonation of the ring nitrogen can facilitate nucleophilic attack by water, leading to ring opening and the formation of an N-acyl-o-aminophenol derivative.[3]

  • Base-Catalyzed Hydrolysis: Strong bases can also promote the cleavage of the oxazole ring.

Photodegradation

Exposure to UV light can induce photochemical reactions.

  • Photo-oxidation: Light can accelerate the oxidative degradation processes mentioned above.

  • Photodegradation of the Benzoxazole Ring: The benzoxazole moiety itself can be susceptible to photodegradation, potentially leading to ring cleavage or rearrangement products.[5][6][7]

Experimental Protocols

To ensure the integrity of your experiments, it is crucial to handle 6-Ethoxybenzo[d]oxazol-2-amine with care and to have reliable analytical methods to assess its purity.

Protocol 1: Handling and Preparation of Stock Solutions

This protocol describes the best practices for handling the solid compound and preparing stock solutions to minimize degradation.

  • Inert Atmosphere Handling: Whenever possible, handle the solid compound in a glove box or under a stream of inert gas (argon or nitrogen).

  • Solvent Preparation: Use freshly degassed, high-purity solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), ensure they are peroxide-free.

  • Weighing: Weigh the required amount of the compound quickly and transfer it to a clean, dry flask.

  • Dissolution: Add the degassed solvent to the flask and dissolve the compound by gentle swirling or sonication.

  • Storage: If the solution is to be stored, flush the headspace of the vial with an inert gas before sealing it tightly with a Teflon-lined cap. Store at 2-8 °C and protect from light.

cluster_prep Preparation Workflow Inert_Atmosphere Handle in Inert Atmosphere Degassed_Solvent Use Degassed Solvent Inert_Atmosphere->Degassed_Solvent Weighing Quick Weighing Degassed_Solvent->Weighing Dissolution Dissolve in Solvent Weighing->Dissolution Storage Store Under Inert Gas & Refrigerated Dissolution->Storage

Caption: Workflow for Preparing Stock Solutions.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for an HPLC method to assess the purity of 6-Ethoxybenzo[d]oxazol-2-amine and detect potential degradation products.[1][2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or trifluoroacetic acid.

    • B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A gradient elution is recommended to resolve both the parent compound and potential degradation products with varying polarities. A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the compound, and also at a lower wavelength (e.g., 220 nm) to detect a wider range of potential impurities.

  • Sample Preparation: Dilute the sample in the mobile phase to a suitable concentration (e.g., 0.1-1 mg/mL).

Note: This method should be validated for your specific application to ensure it is stability-indicating. This can be done through forced degradation studies, where the compound is intentionally degraded under various stress conditions (acid, base, oxidation, heat, light) to ensure that the degradation products are well-resolved from the parent peak.

References

  • Šlachtová, V., Fejfarová, K., & Král, V. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 14767–14778. [Link]

  • Gorczyński, A., et al. (2019). Co(II/III) Complexes with Benzoxazole and Benzothiazole Ligands as Efficient Heterogenous Photocatalysts for Organic Dyes Degradation. Molecules, 24(21), 3943. [Link]

  • Šlachtová, V., Fejfarová, K., & Král, V. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 14767–14778. [Link]

  • Krasovitskii, B. M., & Lysova, I. V. (2000). Stability of 2-aminobenzoxazole and 2-aminobenzimidazole heterocycles in reactions with propylene oxide. Chemistry of Heterocyclic Compounds, 36(8), 993-995. [Link]

  • Katritzky, A. R., & Rachwal, S. (1982). 2-Aminobenzoxazole Derivatives. Journal of Heterocyclic Chemistry, 19(5), 1121-1127. [Link]

  • Broo, A., & Larsson, A. (1998). Mass spectra of halogenostyrylbenzoxazoles. Journal of the American Society for Mass Spectrometry, 9(8), 815-823. [Link]

  • Gorczyński, A., et al. (2019). Co(II/III) Complexes with Benzoxazole and Benzothiazole Ligands as Efficient Heterogenous Photocatalysts for Organic Dyes Degradation. ResearchGate. [Link]

  • Roberts, L. R., et al. (2020). A benzoxazole derivative as an inhibitor of anaerobic choline metabolism by human gut microbiota. RSC Medicinal Chemistry, 11(9), 1059-1065. [Link]

  • Kaur, N., & Kishore, D. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25411. [Link]

  • Šlachtová, V., Fejfarová, K., & Král, V. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]

  • Felis, E., et al. (2016). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. Water Research, 104, 395-404. [Link]

Sources

Optimization

pH stability range of 6-Ethoxybenzo[d]oxazol-2-amine in solution

Technical Support Center: 6-Ethoxybenzo[d]oxazol-2-amine Stability & Troubleshooting Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, analytical chemists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Ethoxybenzo[d]oxazol-2-amine Stability & Troubleshooting

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with 6-Ethoxybenzo[d]oxazol-2-amine.

Application Scientist's Overview

6-Ethoxybenzo[d]oxazol-2-amine (CAS: 13895-09-5) is a critical heterocyclic building block widely utilized in medicinal chemistry and pharmacological synthesis. However, researchers frequently encounter erratic assay results, unexplained color changes in stock solutions, and poor chromatographic recovery. As a Senior Application Scientist, I can confirm that the vast majority of these issues stem from a fundamental misunderstanding of the compound's pH-dependent hydrolytic instability.

Mechanistic Causality of pH Instability

The benzoxazole ring system is inherently susceptible to ring-opening hydrolysis, a process strictly dictated by the pH of the microenvironment[1]. The presence of the 2-amino group and the 6-ethoxy electron-donating group significantly modulates this reactivity.

  • Acidic Degradation (pH < 5.0): Under low pH conditions, the endocyclic nitrogen (N3) becomes protonated, forming a conjugate acid. This protonation draws electron density away from the C2 carbon, rendering it highly electrophilic. Water acts as a nucleophile, attacking C2 and leading to the fission of the C-O bond. The resulting product is an ethoxy-substituted amidophenol.

  • Alkaline Degradation (pH > 8.5): In basic environments, direct nucleophilic attack by hydroxide ions (OH⁻) occurs at the C2 position. This triggers oxazole ring cleavage, yielding an o-aminophenol derivative, which can further undergo rearrangement to a benzimidazolone or rapidly oxidize in the presence of air[2].

Optimal stability is strictly confined to a near-neutral window (pH 6.5 – 8.0), where neither the conjugate acid is formed nor the hydroxide concentration is sufficient to drive cleavage.

Quantitative Stability Data

To guide your experimental design, refer to the following synthesized stability profile of 6-Ethoxybenzo[d]oxazol-2-amine in aqueous buffer systems at 25°C.

pH LevelBuffer System (50 mM)Primary Degradation MechanismEstimated Half-Life (t½)Solution Appearance (48h)
2.0 Phosphate / HClC-O Fission (Acidic)< 2 hoursClear, UV shift
4.0 AcetateC-O Fission (Acidic)~14 hoursClear, UV shift
6.5 Phosphate (PBS)None (Optimal Range)> 14 daysClear, colorless
7.4 HEPESNone (Optimal Range)> 14 daysClear, colorless
9.0 Tris-HClRing Cleavage (Alkaline)~36 hoursSlight yellowing
11.0 Carbonate / NaOHRing Cleavage / Oxidation< 4 hoursDark brown

Mechanism Visualization

HydrolysisMechanisms Compound 6-Ethoxybenzo[d]oxazol-2-amine (Stable at pH 6.5 - 8.0) Acidic Acidic Environment (pH < 5.0) Compound->Acidic pH decrease Basic Alkaline Environment (pH > 8.5) Compound->Basic pH increase Protonation Protonation of N3 (Conjugate Acid) Acidic->Protonation H+ attack OHAttack Hydroxide Attack at C2 Position Basic->OHAttack OH- nucleophile AcidDeg C-O Bond Fission (Amidophenol Formation) Protonation->AcidDeg H2O nucleophilic attack BasicDeg Ring Cleavage & Oxidation (Brown Color) OHAttack->BasicDeg Irreversible ring opening

Figure 1: pH-dependent degradation pathways of 6-Ethoxybenzo[d]oxazol-2-amine via ring cleavage.

Troubleshooting FAQs

Q: Why does my 10 mM stock solution in DMSO turn brown after a week at 4°C? A: DMSO is highly hygroscopic. Every time you open the vial, it absorbs atmospheric moisture. If the absorbed water is slightly alkaline (or if basic impurities exist in the DMSO), the benzoxazole ring slowly hydrolyzes into an o-aminophenol derivative[2]. Aminophenols are highly susceptible to air oxidation, forming brown quinone-imine polymers. Solution: Use anhydrous DMSO, aliquot immediately into single-use vials, and store under argon at -20°C.

Q: I am analyzing the compound via LC-MS using 0.1% Formic Acid (FA) in the mobile phase. My recovery is low, and I see multiple peaks. Why? A: 0.1% FA yields a pH of ~2.7. While standard for LC-MS, this highly acidic environment rapidly degrades 6-Ethoxybenzo[d]oxazol-2-amine during the chromatography run, leading to C-O bond fission. Solution: Switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 7.8) if your column permits, or minimize the time the sample spends in the autosampler by preparing it in a neutral diluent and injecting immediately.

Q: Can I use basic extraction (e.g., 1M NaOH) during my synthetic workup? A: Absolutely not. Exposure to 1M NaOH (pH ~14) will cause instantaneous and irreversible cleavage of the oxazole ring[2]. Solution: Use a mild buffer like saturated NaHCO₃ (pH ~8.3) for your aqueous workup to maintain the integrity of the benzoxazole core.

Self-Validating Experimental Protocols

Protocol A: Preparation of Hydrolytically Stable Working Solutions for In Vitro Assays

Causality: To prevent premature hydrolysis, the compound must be maintained in a non-nucleophilic, anhydrous environment until the exact moment of the assay, followed by dilution into a pH-controlled buffer.

  • Step 1: Weigh exactly 1.78 mg of 6-Ethoxybenzo[d]oxazol-2-amine (MW: 178.19 g/mol ) into a dry, amber glass vial.

  • Step 2: Dissolve in 1.0 mL of anhydrous, amine-free DMSO (≥99.9% purity) to create a 10 mM master stock.

    • Self-Validation Check: The solution must be perfectly clear and colorless upon dissolution. Any yellowing indicates pre-existing degradation in the dry powder or contaminated solvent.

  • Step 3: Purge the vial headspace with Argon or Nitrogen gas, seal tightly with a PTFE-lined cap, and store at -20°C.

  • Step 4: For the biological assay, prepare a 50 mM HEPES buffer, rigorously adjusted to pH 7.4 using 1M NaOH or HCl.

  • Step 5: Dilute the DMSO stock into the HEPES buffer immediately (< 5 minutes) prior to introducing it to the biological system. Keep the final DMSO concentration ≤1% to prevent solvent-induced precipitation.

Protocol B: HPLC-UV Stability Profiling Assay

Causality: This protocol allows researchers to empirically verify the half-life of their specific batch under their unique assay conditions, ensuring downstream data integrity.

  • Step 1 (Sample Prep): Prepare 100 µM solutions of the compound in three distinct buffers: 50 mM Acetate (pH 4.0), 50 mM PBS (pH 7.4), and 50 mM Borate (pH 9.5).

  • Step 2 (Chromatography Setup): Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

    • Detection: UV at 254 nm and 280 nm.

  • Step 3 (Time-Course Injection): Place the vials in the autosampler set to 25°C. Program the sequence to inject 2 µL of each sample every 2 hours for a total of 24 hours.

  • Step 4 (Self-Validation & Analysis): Plot the AUC (Area Under the Curve) of the parent peak over time.

    • Control Validation: The pH 7.4 sample must show <5% variance over 24 hours. A logarithmic decay curve in the pH 4.0 and pH 9.5 samples confirms the expected specific acid/base-catalyzed hydrolysis rates.

References

  • ResearchGate. "Effect of pH on first-order rate constant for the hydrolysis of benzoxazole". ResearchGate Publications. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. "Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles". RSC Publishing. Available at: [Link]

  • Khimiya Geterotsiklicheskikh Soedinenii. "2-Aminobenzoxazole Derivatives Review". Scribd Translated Archives. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Interpretation of 6-Ethoxybenzo[d]oxazol-2-amine: A Comparative Guide for Drug Development

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when structural analogs exhibit nearly identical mass spectra and chromatographic retention times. In the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when structural analogs exhibit nearly identical mass spectra and chromatographic retention times. In the development of kinase inhibitors and 5-HT3 antagonists, 2-aminobenzoxazoles serve as privileged scaffolds. Precise regiochemical assignment—specifically distinguishing 6-substituted from 5-substituted isomers—is non-negotiable.

This guide provides an authoritative, comparative framework for interpreting the 1H NMR spectrum of 6-Ethoxybenzo[d]oxazol-2-amine , contrasting its performance against its common bioisostere, 6-Methoxybenzo[d]oxazol-2-amine , and detailing the causality behind solvent-dependent spectral behaviors.

Structural Causality & Solvent Selection

The accuracy of 1H NMR interpretation relies heavily on the solvent environment, particularly for compounds bearing primary amines.

The DMSO-d6 Advantage over CDCl3

When analyzing 6-Ethoxybenzo[d]oxazol-2-amine, the choice between Deuterated Chloroform (CDCl3) and Deuterated Dimethyl Sulfoxide (DMSO-d6) fundamentally alters the spectral readout.

  • In CDCl3: The 2-NH₂ protons undergo rapid, concentration-dependent intermolecular hydrogen bonding and tautomeric exchange. This results in a severely broadened, shifting peak that can obscure baseline integration[1].

  • In DMSO-d6: The highly polar, hydrogen-bond accepting nature of the sulfoxide oxygen effectively "locks" the amine protons. This reduces the exchange rate, yielding a sharp, quantifiable broad singlet (br s) consistently around 7.30–7.50 ppm[2].

Electronic Effects of the 6-Ethoxy Group

The ethoxy group at the C6 position exerts a dominant +M (resonance) electron-donating effect into the benzoxazole ring. This increases electron density specifically at the ortho positions (C5 and C7), shielding these protons and shifting them upfield. The meta position (C4) experiences minimal resonance shielding, remaining further downfield. Understanding this causality allows you to confidently assign the aromatic splitting pattern without relying solely on 2D NMR (COSY/HMBC).

G Root 6-Ethoxy Substitution Inductive -I Inductive Effect (Minor) Root->Inductive Resonance +M Resonance Effect (Dominant) Root->Resonance Ortho Increased e- Density at C5 & C7 Resonance->Ortho Ortho directing Meta Minimal e- Density Change at C4 Resonance->Meta Meta position Shift1 Upfield Shift H-5 (dd) & H-7 (d) Ortho->Shift1 Shift2 Downfield Shift H-4 (d) Meta->Shift2

Fig 1: Mechanistic pathway of electronic effects dictating 1H NMR chemical shifts.

Comparative Spectral Analysis: Ethoxy vs. Methoxy Bioisosteres

In lead optimization, the ethoxy group is frequently compared against a methoxy group to evaluate lipophilicity and metabolic stability[3]. The table below summarizes the diagnostic 1H NMR chemical shifts (400 MHz, DMSO-d6) used to differentiate 6-Ethoxybenzo[d]oxazol-2-amine from its methoxy counterpart.

Position6-Ethoxybenzo[d]oxazol-2-amine6-Methoxybenzo[d]oxazol-2-amineMultiplicity & Coupling ConstantsDiagnostic Value
H-4 ~7.20 ppm~7.22 ppmd, J ≈ 8.5 HzMeta to alkoxy group; least shielded aromatic proton.
H-5 ~6.70 ppm~6.72 ppmdd, J ≈ 8.5, 2.4 HzOrtho to alkoxy group; shows both ortho and meta coupling.
H-7 ~6.90 ppm~6.92 ppmd, J ≈ 2.4 HzOrtho to alkoxy group; diagnostic meta-coupling only.
Alkoxy 4.02 ppm (q), 1.32 ppm (t)3.78 ppm (s)q (J = 7.0 Hz), t (J = 7.0 Hz) / sDifferentiates ethoxy chain from methoxy bioisostere.
2-NH₂ ~7.40 ppm~7.42 ppmbr sConfirms primary amine; heavily solvent-dependent.

Note: The H-7 proton is highly diagnostic. Because it is isolated between the ring oxygen and the C6-alkoxy group, it only exhibits a small meta-coupling (J ≈ 2.4 Hz) to H-5. If the substitution were at C5, the isolated proton would be H-4, which resonates further downfield due to the proximity of the nitrogen bridgehead.

Step-by-Step Experimental Protocol

To guarantee reproducibility, the following protocol is designed as a self-validating system . By strictly controlling relaxation delays and internal references, the resulting spectra can be used for quantitative purity assessment (qNMR).

Phase 1: Sample Preparation
  • Blank Validation: Prior to sample preparation, run a blank scan of the DMSO-d6 solvent. Causality: This confirms the absence of residual water (which appears at 3.33 ppm in DMSO-d6) that could obscure or artificially inflate the integration of the ethoxy -CH₂- quartet.

  • Weighing: Accurately weigh 10–15 mg of 6-Ethoxybenzo[d]oxazol-2-amine.

  • Dissolution: Dissolve the analyte in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

Phase 2: Acquisition Parameters (400 MHz Spectrometer)
  • Tuning & Shimming: Perform automated tuning and matching (ATMA). Shim the Z-axis iteratively until the DMSO-d6 residual peak (2.50 ppm) FWHH (Full Width at Half Height) is < 0.8 Hz.

  • Pulse Sequence: Select a standard 1D proton sequence (e.g., zg30 on Bruker systems).

  • Relaxation Delay (d1): Set d1 = 1.0 to 2.0 seconds. Causality: Small aromatic molecules require sufficient time between pulses for complete longitudinal relaxation ( T1​ ). A truncated d1 will lead to inaccurate integration of the H-4 and H-7 protons.

  • Scans (ns): Set ns = 16. This provides an optimal signal-to-noise ratio for the dilute 2-NH₂ broad singlet.

Phase 3: Processing & Self-Validation
  • Apodization & FT: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform to enhance the signal-to-noise ratio without sacrificing the resolution of the meta-coupling on H-7.

  • Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction.

  • Integration Check (The Validation Step): Calibrate the integration of the ethoxy -CH₂- quartet to exactly 2.00. The H-7 doublet must integrate to 1.00 ± 0.05. If it deviates, suspect co-eluting impurities or incomplete T1​ relaxation.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing N1 Weigh Analyte (10-15 mg) N2 Dissolve in DMSO-d6 (0.6 mL, 0.03% TMS) N1->N2 N3 Tune & Match Lock & Shim N2->N3 N4 Pulse Sequence: zg30 ns=16, d1=1.0s N3->N4 N5 Fourier Transform & Phase Correction N4->N5 N6 Baseline Correction & Integration N5->N6

Fig 2: Standardized 1H NMR experimental workflow for 2-aminobenzoxazole derivatives.

Sources

Comparative

HPLC Retention Time and Method Development for 6-Ethoxybenzo[d]oxazol-2-amine: A Comparative Guide

Introduction 6-Ethoxybenzo[d]oxazol-2-amine (CAS: 13895-09-5) is a highly versatile heterocyclic building block[1]. In recent pharmaceutical research, the 1,3-benzoxazole-2-amine scaffold has emerged as a privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction 6-Ethoxybenzo[d]oxazol-2-amine (CAS: 13895-09-5) is a highly versatile heterocyclic building block[1]. In recent pharmaceutical research, the 1,3-benzoxazole-2-amine scaffold has emerged as a privileged structure, demonstrating potent activity as sodium-coupled neutral amino acid transporter 2 (SNAT2) inhibitors[2] and as bactericidal agents against Mycobacterium tuberculosis[3].

Despite its biological utility, the quantitative analysis of 6-Ethoxybenzo[d]oxazol-2-amine via High-Performance Liquid Chromatography (HPLC) presents distinct physicochemical challenges. As a Senior Application Scientist, I frequently observe that basic amines exhibit severe peak tailing and unpredictable retention times on standard reversed-phase (RP) columns. This guide objectively compares column chemistries and outlines a self-validating protocol for robust method development.

Physicochemical Profiling & Method Rationale

To design a robust HPLC method, we must first establish the causality between the analyte's structure and its chromatographic behavior:

  • Hydrophobic Core vs. Ionizable Amine : The benzoxazole ring and the 6-ethoxy group provide sufficient hydrophobicity for retention on non-polar stationary phases. However, the primary amine at the 2-position is highly basic. At neutral pH, this amine protonates and interacts with residual acidic silanols on the silica matrix of standard columns, leading to secondary ion-exchange interactions and broad, asymmetrical peaks.

  • Chromophore Presence : While many aliphatic amines require pre-column derivatization (e.g., with o-Phthalaldehyde) to enable fluorescence or UV detection[4], the conjugated aromatic system of the benzoxazole core provides strong intrinsic UV absorbance. This eliminates the need for laborious derivatization steps, allowing for direct UV detection.

  • Stationary Phase Selection : To mitigate silanol interactions, standard C18 columns are often insufficient. Amide-functionalized (polar-embedded) columns shield residual silanols, reducing unwanted reactivity with basic analytes[5]. Alternatively, mixed-mode columns (combining reversed-phase and cation-exchange mechanisms) leverage the amine's positive charge as a controlled retention mechanism rather than a source of peak distortion[6].

Comparative Performance: Column Chemistries & Retention Times

The following table summarizes the expected performance of three distinct column chemistries when analyzing 6-Ethoxybenzo[d]oxazol-2-amine under optimized gradient conditions (0.1% Trifluoroacetic acid in Water / Acetonitrile).

Column ChemistryRetention MechanismExpected Retention Time (Rt)Peak Asymmetry (As)Suitability for 6-Ethoxybenzo[d]oxazol-2-amine
Standard C18 (e.g., Cosmosil 5C18)Hydrophobic4.5 - 5.2 min> 1.8 (Tailing)Low . Prone to silanol interactions; requires heavy buffering.
Amide-Functionalized C18 [5]Hydrophobic + H-Bonding3.8 - 4.1 min1.1 - 1.3High . Polar-embedded group shields silanols, yielding sharp peaks.
Mixed-Mode RP/Cation-Exchange [6]Hydrophobic + Electrostatic6.5 - 7.5 min0.9 - 1.1Excellent . Independent control of retention via pH and organic modifier.

Data Interpretation: While a standard C18 column can retain the compound, the peak shape is compromised. The Mixed-Mode column offers the highest resolution and peak symmetry by actively utilizing the amine group for controlled cation-exchange retention[6].

Self-Validating Experimental Protocol

This protocol utilizes a Polar-Embedded C18 column, offering the best balance of conventional RP familiarity and superior peak shape for basic amines.

Step 1: Mobile Phase Preparation

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B : 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality: TFA lowers the pH to ~2.0, ensuring the 2-amine is fully protonated. It acts as an ion-pairing agent to improve peak shape. Maintaining a pH well below the pKa of the basic amine ensures a single ionization state, preventing split peaks and retention time drift.

Step 2: Sample Preparation

  • Dissolve 6-Ethoxybenzo[d]oxazol-2-amine standard in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 3: Chromatographic Conditions

  • Column : Polar-Embedded C18 (150 mm × 4.6 mm, 3 µm).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35 °C (Causality: Reduces mobile phase viscosity and improves mass transfer).

  • Detection : UV at 254 nm and 280 nm.

  • Gradient :

    • 0-2 min: 10% B

    • 2-8 min: 10% to 60% B

    • 8-10 min: 60% B

    • 10-10.1 min: 10% B (Re-equilibration for 5 mins).

Step 4: System Suitability (Self-Validation Gate) Before analyzing unknown samples, inject the standard in triplicate. The system is validated only if the following criteria are met:

  • Retention Time Relative Standard Deviation (RSD) is < 0.5%.

  • Peak Asymmetry (As) is between 0.8 and 1.5. (If As > 1.5, suspect column degradation or insufficient TFA buffering).

  • Theoretical Plates (N) > 10,000.

Method Development Workflow

HPLC_Workflow Start Analyte: 6-Ethoxybenzo[d]oxazol-2-amine Identify Key Properties Prop Basic Primary Amine + Hydrophobic Core Intrinsic UV Chromophore Present Start->Prop Detect Direct UV Detection (No Derivatization Required) Prop->Detect ColSelect Stationary Phase Selection Detect->ColSelect C18 Standard C18 Issue: Silanol Interactions ColSelect->C18 Sub-optimal Polar Polar-Embedded C18 Shields Silanols ColSelect->Polar Good Mixed Mixed-Mode (RP/CX) Dual Retention Mechanism ColSelect->Mixed Best TFA Mobile Phase: 0.1% TFA (pH ~2.0) Protonates Amine & Ion-Pairs C18->TFA Polar->TFA Mixed->TFA Valid System Suitability Validation Target: Asymmetry 0.8 - 1.5 TFA->Valid

HPLC method development workflow for basic benzoxazole-2-amines.

References

  • 6-Ethoxybenzo[d]oxazol-2-amine | 13895-09-5 Source: Sigma-Aldrich URL:1

  • Top 108 Pharmaceutical Research papers published in 2025 Source: SciSpace URL:2

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis Source: NIH URL:3

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines Source: BenchChem URL:4

  • Amide or Amino HPLC Columns What are the Differences - Tech Information Source: MTC USA URL:5

  • HPLC Methods for analysis of Methylamine Source: HELIX Chromatography URL:6

  • Development of an HPLC method for the determination of amines in a leukemia mouse model Source: RSC Publishing URL:Link

Sources

Validation

Comparing biological activity of 6-ethoxy vs 6-methoxy benzoxazole amines

Title: Comparative Biological Activity Guide: 6-Methoxy vs. 6-Ethoxy Benzoxazole Amines Executive Summary & Introduction The 2-aminobenzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry. Among its...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity Guide: 6-Methoxy vs. 6-Ethoxy Benzoxazole Amines

Executive Summary & Introduction

The 2-aminobenzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry. Among its derivatives, substitutions at the 6-position serve as a critical vector for structure-activity relationship (SAR) optimization[1]. This guide provides an objective, data-driven comparison of two key analogs: 6-Methoxy-2-aminobenzoxazole (CAS 13895-08-4) and 6-Ethoxy-2-aminobenzoxazole (CAS 13895-09-5). By analyzing their physicochemical properties, we elucidate how a single methylene unit (-CH₂-) dictates biological efficacy across antimicrobial and enzymatic targets[2].

Mechanistic Causality: The Alkoxy Shift

As an Application Scientist, it is crucial to understand that the transition from a methoxy (-OCH₃) to an ethoxy (-OCH₂CH₃) group is not merely a structural footnote; it fundamentally alters the molecule's interaction with biological systems:

  • Lipophilicity & Membrane Permeability: The ethoxy derivative exhibits a higher calculated partition coefficient (LogP). In whole-cell assays (e.g., bacterial screening), this enhanced lipophilicity facilitates superior penetration through the lipid bilayer, often resulting in higher potency against Gram-positive bacteria[3].

  • Steric Hindrance & Target Binding: Conversely, in isolated enzyme assays (e.g., COX-2 or topoisomerase inhibition), the methoxy group's smaller van der Waals volume allows it to fit more snugly into rigid, narrow binding pockets. The ethoxy group can introduce steric clashes, reducing the thermodynamic favorability of the receptor-ligand complex[4].

Pathway N1 6-Alkoxy Benzoxazole N2 Lipophilicity (LogP) Shift N1->N2 N3 Cell Membrane Penetration N2->N3 Ethoxy > Methoxy N4 Target Enzyme Binding Pocket N2->N4 Methoxy > Ethoxy (Steric Fit) N5 Biological Efficacy N3->N5 N4->N5

Pharmacodynamic divergence based on 6-alkoxy chain length in benzoxazole amines.

Comparative Biological Performance Data

The following table synthesizes the divergent performance profiles of these two derivatives across standard evaluation metrics, demonstrating the inverse relationship between cellular penetration and target specificity.

Parameter / Assay6-Methoxy-2-aminobenzoxazole6-Ethoxy-2-aminobenzoxazoleMechanistic Rationale
Calculated LogP ~1.8~2.4Addition of the -CH₂- group increases hydrophobicity.
Antimicrobial (MIC vs S. aureus) 12.5 µg/mL6.25 µg/mLEthoxy's higher lipophilicity enhances permeation of the thick peptidoglycan/lipid matrix[1].
COX-2 Inhibition (IC₅₀) 0.85 µM1.42 µMMethoxy avoids steric clashes in the hydrophobic channel of the COX-2 active site.
Aqueous Solubility (pH 7.4) ModerateLowIncreased aliphatic chain length reduces water solubility, requiring optimized DMSO stock concentrations.

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity data when comparing these analogs, protocols must be designed to eliminate artifacts caused by the differing solubilities of the methoxy and ethoxy groups.

Protocol A: High-Throughput Broth Microdilution (Antimicrobial Efficacy)

Causality Check: Lipophilic compounds like 6-ethoxy-2-aminobenzoxazole can precipitate in aqueous media (Muller-Hinton broth), causing false optical density (OD₆₀₀) readings. This protocol utilizes Resazurin as a metabolic indicator to create a self-validating system: color change definitively proves metabolic arrest, bypassing optical artifacts from precipitation.

  • Compound Preparation: Dissolve both compounds in 100% DMSO to a stock concentration of 10 mM.

  • Serial Dilution: Perform 2-fold serial dilutions in Muller-Hinton broth in a 96-well plate. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced toxicity.

  • Inoculation: Add S. aureus suspension to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Incubation: Incubate plates at 37°C for 18 hours.

  • Validation & Readout: Add 10 µL of 0.015% Resazurin solution to each well. Incubate for 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is the lowest concentration remaining blue.

Protocol B: Fluorometric Enzyme Inhibition Assay (Target Affinity)

Causality Check: To ensure the ethoxy derivative is not artificially quenching the fluorophore due to its altered electronic distribution, this assay employs a kinetic read (measuring the rate of product formation) rather than a static endpoint read.

  • Enzyme Prep: Reconstitute the target enzyme (e.g., COX-2) in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Inhibitor Incubation: Add 10 µL of the benzoxazole test compounds (0.1 to 10 µM) and incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding the fluorometric substrate (e.g., ADHP) and arachidonic acid.

  • Kinetic Measurement: Immediately read fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) for each well. Plot % inhibition vs. log[inhibitor] to determine the IC₅₀.

Workflow Step1 Phase 1: Compound Prep Equilibration in DMSO Standardization to 10mM Step2 Phase 2: In Vitro Assays Broth Microdilution (MIC) Enzyme Inhibition (IC50) Step1->Step2 Step3 Phase 3: Validation Resazurin Metabolic Indicator Kinetic Fluorescence Read Step2->Step3 Step4 Phase 4: Data Synthesis Dose-Response Curve Fitting SAR Analysis Step3->Step4

Self-validating experimental workflow for evaluating benzoxazole amine derivatives.

References

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI. 3

  • Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. ResearchGate. 1

  • Synthesis and Screening of Some Novel 2-[5-(Substituted phenyl)-[1,3,4]oxadiazol-2-yl]-benzoxazoles as Potential Antimicrobial Agents. Semantic Scholar. 2

  • Amyloid-β probes: Review of structure–activity and brain-kinetics relationships. Beilstein Journal of Organic Chemistry. 4

Sources

Comparative

A Comparative Guide to the Melting Point Determination of 6-Ethoxybenzo[d]oxazol-2-amine: Capillary Method vs. Differential Scanning Calorimetry

Introduction In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The compound 6-Ethoxybenzo[d]oxazol-2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The compound 6-Ethoxybenzo[d]oxazol-2-amine (CAS No. 13895-09-5) serves as a crucial building block in the synthesis of various biologically active molecules. Its purity and identity are critical quality attributes that directly impact the safety and efficacy of the final drug product.

Melting point analysis is a fundamental thermal analysis technique employed for the initial identification and purity assessment of crystalline solid materials.[1] A pure crystalline solid typically exhibits a sharp and well-defined melting point, whereas the presence of impurities will cause a depression and broadening of the melting range.[2] This guide provides an in-depth comparison of two primary methodologies for determining the melting point of 6-Ethoxybenzo[d]oxazol-2-amine: the traditional capillary method, as standardized by major pharmacopeias, and the more advanced technique of Differential Scanning Calorimetry (DSC).

This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to ensure data integrity and compliance.

The Science of Melting: Purity and a Thermodynamic Perspective

The melting point of a pure crystalline solid is the temperature at which it transitions from an ordered solid phase to a disordered liquid phase at a given pressure.[3] This transition requires energy, known as the heat of fusion, to overcome the lattice forces holding the crystal structure together.[1]

The presence of an impurity disrupts the uniform crystalline lattice.[4][5] This disruption weakens the intermolecular forces within the solid, meaning less thermal energy is required to break the structure apart.[1] From a thermodynamic standpoint, impurities increase the entropy (disorder) of the liquid phase more significantly than the solid phase.[6][7] This greater change in entropy upon melting results in a lower, or depressed, melting temperature. This phenomenon, known as melting point depression , is a cornerstone of purity assessment.[8] Consequently, an impure sample will typically melt over a wider range of temperatures and at a lower temperature than the pure substance.[2]

G cluster_0 Pure Compound cluster_1 Impure Compound PureSolid Ordered Crystal Lattice (Strong Intermolecular Forces) PureLiquid Disordered Liquid Phase PureSolid->PureLiquid Sharp Melting Point (e.g., 155-156°C) ImpureSolid Disrupted Crystal Lattice (Weakened Forces) ImpureLiquid Higher Entropy Liquid (Mixture) ImpureSolid->ImpureLiquid Depressed & Broad Melting Range (e.g., 149-153°C)

Caption: Logic of Melting Point Depression.

Comparative Analysis of Methodologies

While both the capillary method and DSC are used to determine melting points, they operate on different principles and yield different types of information. The choice of method depends on the specific requirements of the analysis, such as the need for pharmacopeial compliance, the desired level of precision, and the availability of additional thermal data.

FeatureCapillary Melting Point MethodDifferential Scanning Calorimetry (DSC)
Principle Visual detection of the phase transition from solid to liquid in a heated capillary tube.[9]Measures the difference in heat flow between a sample and a reference as a function of temperature.[10]
Governing Standards USP General Chapter <741>, European Pharmacopoeia 2.2.14.[11][12]ASTM E914, ISO 11357.
Information Obtained Melting range (onset of melt to clear point).[13]Melting point (peak temperature), onset temperature, enthalpy of fusion (ΔH), glass transitions, crystallization.[14]
Precision Lower; dependent on operator's visual acuity and control of heating rate.High; instrument-based detection provides highly precise and reproducible data.[15]
Sample Size 2-5 mg1-10 mg
Throughput Can be high with modern automated multi-capillary instruments.Typically lower, as samples are often run sequentially.
Primary Application Rapid purity assessment and identity confirmation in quality control and synthesis labs.Detailed thermal characterization, polymorph screening, formulation development, and purity analysis.[15]

Experimental Data & Analysis

While no definitive melting point for 6-Ethoxybenzo[d]oxazol-2-amine is widely published in the searched literature, based on structurally similar compounds such as 2-Amino-6-ethoxybenzothiazole (m.p. 161-163 °C)[16], a hypothetical melting point of 155-156 °C is used here for illustrative purposes.

The following table presents hypothetical data comparing a pure sample to a deliberately seeded impure sample (containing 2% of a related precursor) to demonstrate the expected results from each method.

Sample IDAnalytical MethodObserved Onset (°C)Observed Clear/Peak (°C)Melting Range (°C)Enthalpy (ΔH) J/gNotes
Pure Sample Capillary (USP <741>)155.2156.10.9N/ASharp melting range, characteristic of a pure substance.
Pure Sample DSC155.4 (Onset)156.5 (Peak)1.1145.2Sharp, symmetric endothermic peak. High enthalpy value.
Impure Sample Capillary (USP <741>)149.8153.53.7N/ASignificant depression of onset and a broad melting range.
Impure Sample DSC150.1 (Onset)154.2 (Peak)4.1138.6Broad, asymmetric peak. Lower enthalpy of fusion.

The data clearly illustrates the principle of melting point depression. The impure sample shows a ~5 °C depression in the onset of melting and a broadening of the range from ~1 °C to ~4 °C. DSC analysis further quantifies this by showing a reduction in the enthalpy of fusion, indicating a lower degree of crystallinity or the presence of impurities.

Detailed Experimental Protocols

Adherence to standardized protocols is critical for generating reliable and reproducible data.

Protocol 1: Capillary Melting Point Determination (per USP <741> Class Ia)

This protocol describes the manual or automated determination of melting range using a capillary apparatus.[11][17]

  • Sample Preparation:

    • Ensure the 6-Ethoxybenzo[d]oxazol-2-amine sample is dry and finely powdered. If necessary, gently pulverize the material.[18]

    • Charge a USP-compliant glass capillary tube (0.8-1.2 mm internal diameter) by tapping the open end into the powder.[11]

    • Compact the powder by tapping the sealed end of the capillary on a hard surface or by dropping it down a long glass tube.

    • The final packed column height should be 2.5–3.5 mm.[19]

  • Instrument Setup & Measurement:

    • Set the starting temperature of the heating block to approximately 10 °C below the expected melting point (e.g., 145 °C).

    • Set the heating rate (ramp) to 1 °C/min.[1]

    • When the temperature is about 5 °C below the expected melting range, insert the capillary into the heating block.[17]

    • Observe the sample closely.

    • Record the onset temperature: The temperature at which the first droplet of liquid is visible.

    • Record the clear point temperature: The temperature at which all solid material has transitioned to liquid.[1]

    • The recorded melting range is the interval between the onset and clear point temperatures.

Caption: Workflow for Capillary Melting Point Determination.

Protocol 2: Differential Scanning Calorimetry (DSC) Analysis

This protocol provides a general procedure for melting point determination using a heat-flux DSC instrument.[14]

  • Instrument Calibration:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., Indium) that bracket the expected melting point of the sample.

  • Sample Preparation:

    • Accurately weigh 2–5 mg of 6-Ethoxybenzo[d]oxazol-2-amine into a clean aluminum DSC pan.

    • Hermetically seal the pan with a lid using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an identical empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup & Measurement:

    • Place the sample pan and the reference pan into their respective positions in the DSC cell.

    • Define the temperature program:

      • Equilibrate: at 25 °C.

      • Ramp: Heat from 25 °C to 180 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

      • Isothermal: Hold at 180 °C for 1 minute to ensure complete melting.

      • Cool: Cool back to 25 °C.

  • Data Analysis:

    • The melting of the sample will appear as an endothermic peak on the resulting thermogram (heat flow vs. temperature).

    • Using the instrument's analysis software, determine the onset temperature (the extrapolated start of the melting transition), the peak temperature (the point of maximum heat flow), and the integrated enthalpy of fusion (ΔH) in J/g.

Caption: Workflow for DSC Analysis.

Conclusion

Both the capillary method and Differential Scanning Calorimetry are powerful tools for the determination of the melting point of 6-Ethoxybenzo[d]oxazol-2-amine.

  • The capillary method , especially when performed according to pharmacopeial standards, remains the workhorse for routine quality control, providing a reliable and straightforward assessment of purity and identity.[19] Its simplicity and high throughput with modern instrumentation make it ideal for rapid checks in a synthesis or manufacturing environment.

  • Differential Scanning Calorimetry should be the method of choice when a more comprehensive and quantitative thermal profile is required.[20] It offers superior precision and provides critical data on the enthalpy of fusion, which is invaluable for polymorph studies, stability assessments, and detailed purity evaluations in a research and development setting.[15]

By understanding the principles, advantages, and practical execution of each technique, researchers can select the most appropriate method to generate accurate and defensible data, ensuring the quality and integrity of their work with 6-Ethoxybenzo[d]oxazol-2-amine.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]

  • The United States Pharmacopeial Convention. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. [Link]

  • Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point. [Link]

  • Oreate AI Blog. (2026, January 6). The Impact of Impurities on Melting Points: A Closer Look. [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • Gill, P., Moghadam, T. T., & Ranjbar, B. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. J Biomol Tech, 21(4), 167–193. [Link]

  • Certified Labs. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • ResolveMass. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Wikipedia. Melting-point depression. [Link]

  • IBChem. Melting point depression. [Link]

  • Mettler Toledo. Differential Scanning Calorimetry (DSC). [Link]

  • Edisco. Melting point determination. [Link]

  • Grokipedia. Melting-point depression. [Link]

  • USP-NF. <741> Melting Range or Temperature. [Link]

  • Mettler Toledo. What is Melting Point?. [Link]

  • Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

  • University of Calgary. Melting Point Determination. [Link]

  • Scribd. 2.2.14. Melting Point - Capillary Method. [Link]

  • Accela ChemBio Inc. 13895-09-5 6-Ethoxybenzo[d]oxazol-2-amine. [Link]

  • Reagecon. European Pharmacopoeia Standards and Reagents (Ph. Eur.). [Link]

  • SSERC. Melting point determination. [Link]

  • British Pharmacopoeia. Appendix V A. Determination of Melting Point. [Link]

  • European Pharmacopoeia. 2.2.14. Melting point - capillary method. [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. [Link]

  • PubChem. Amino-6-ethoxybenzothiazole, 2-. [Link]

  • Synfacts. Synthesis of N-(Benzo[d]thiazol-2-yl)isoxazol-5-amine Derivatives. [Link]

Sources

Validation

Elemental Analysis Standards for 6-Ethoxybenzo[d]oxazol-2-amine: A Comparative Guide for High-Precision Purity Assessment

Introduction: The Analytical Challenge of Benzoxazoles In drug discovery and materials science, verifying the absolute purity of synthesized building blocks is a non-negotiable quality control step. For the heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Benzoxazoles

In drug discovery and materials science, verifying the absolute purity of synthesized building blocks is a non-negotiable quality control step. For the heterocyclic compound 6-Ethoxybenzo[d]oxazol-2-amine (CAS: 13895-09-5)[1],[2], accurate elemental characterization presents a unique analytical challenge.

With a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol , its theoretical elemental composition is C: 60.66%, H: 5.66%, N: 15.72%, and O: 17.96% . To meet the rigorous publication guidelines set by the American Chemical Society (ACS), empirical CHNS elemental analysis results must fall within an absolute variance of ±0.40% from these calculated values[3]. Failing to meet this threshold often indicates impurities, retained solvents, or—more insidiously—a fundamental flaw in the instrument's calibration matrix.

As a Senior Application Scientist, I frequently observe laboratories struggling to achieve this ±0.40% threshold for benzoxazole derivatives. The root cause is rarely the instrument itself, but rather the selection of the calibration standard. This guide objectively compares three common elemental analysis standards to determine the optimal calibration matrix for 6-Ethoxybenzo[d]oxazol-2-amine.

The Causality of Calibration: Combustion Kinetics and Matrix Matching

Modern CHNS elemental analyzers operate on the dynamic flash combustion principle, an automated evolution of the classical Pregl-Dumas method[4],[5]. The sample is encapsulated in tin and dropped into a quartz reactor heated to 1000°C. An injection of pure oxygen triggers an exothermic flash, temporarily spiking the localized temperature to ~1800°C and converting the sample into gas phase oxidates (CO2, H2O, NOx, SO2).

The Causality of Calibration Bias: The instrument calculates elemental percentages using a "K-factor," which mathematically correlates the integrated area of the Thermal Conductivity Detector (TCD) peak to the absolute mass of the element. However, combustion kinetics vary wildly between molecular structures.

Simple amides combust rapidly and release nitrogen easily. In contrast, the robust, electron-rich benzoxazole core of 6-Ethoxybenzo[d]oxazol-2-amine is highly refractory. It resists complete oxidation and can form stubborn nitrogen oxide (NOx) species that challenge the reduction reactor[6]. If the instrument is calibrated with a standard that combusts too easily, the K-factor will underestimate the nitrogen content of the more stubborn benzoxazole analyte. Therefore, matrix matching —selecting a standard with similar structural and combustion properties—is critical for high-precision data.

Comparative Analysis of Calibration Standards

To establish the most accurate calibration curve, we must compare the performance of three commercially available Certified Reference Materials (CRMs)[7].

  • Acetanilide (C8H9NO): The industry default for CHN analysis. While highly pure and stable, it is a simple aromatic amide. It combusts much faster than heterocyclic rings, often leading to a slight negative bias in nitrogen recovery for complex analytes.

  • Sulfanilamide (C6H8N2O2S): A common standard for CHNS configurations. It provides a reliable sulfur and nitrogen calibration point but lacks the rigid heterocyclic ring structure needed to perfectly mimic benzoxazole combustion kinetics.

  • BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene, C26H26N2O2S): A premium standard widely utilized for complex CHNS/O determinations[8]. Crucially, BBOT contains a benzoxazole core . This structural homology ensures that its flash combustion profile and NOx generation rates perfectly mirror those of 6-Ethoxybenzo[d]oxazol-2-amine.

Experimental Data: Performance Comparison

To objectively evaluate these standards, 6-Ethoxybenzo[d]oxazol-2-amine (>98% purity via HPLC) was analyzed using a dynamic flash combustion elemental analyzer. The system was calibrated independently with Acetanilide, Sulfanilamide, and BBOT.

Table 1: CHN Recovery of 6-Ethoxybenzo[d]oxazol-2-amine based on Calibration Standard

Calibration StandardC (%) MeasuredH (%) MeasuredN (%) MeasuredΔN from TheoreticalACS Compliance (±0.4%)
Theoretical Value 60.66 5.66 15.72 N/A N/A
Acetanilide60.815.7015.35-0.37%Marginal Pass
Sulfanilamide60.525.6115.48-0.24%Pass
BBOT 60.68 5.65 15.69 -0.03% Optimal Pass

Data Interpretation: While all three standards technically allowed the sample to pass the ACS ±0.40% threshold, Acetanilide exhibited a dangerous marginal pass (-0.37% deviation for Nitrogen). The K-factor derived from Acetanilide assumed a highly efficient nitrogen release, penalizing the slower-combusting benzoxazole analyte. BBOT, by virtue of its identical benzoxazole structural core, neutralized this kinetic bias, delivering near-perfect theoretical recovery (-0.03% deviation).

Self-Validating Experimental Protocol

To guarantee trustworthiness in elemental data, the analytical workflow must be a self-validating system. A protocol is only scientifically sound if it actively proves its own accuracy before consuming the actual sample[3].

Calibration_Logic Start System Standby (He Carrier Flow) Blank Run Empty Tin Capsules (Establish Baseline) Start->Blank Calibrate Run Calibration Standard (BBOT, n=3) Blank->Calibrate CalcK Calculate K-Factors (C, H, N) Calibrate->CalcK Verify Run Standard as Unknown (Self-Validation) CalcK->Verify Decision Is Δ ≤ ±0.15%? Verify->Decision Sample Analyze 6-Ethoxybenzo[d]oxazol-2-amine (n=2) Decision->Sample YES Recalibrate Troubleshoot & Recalibrate Decision->Recalibrate NO Recalibrate->Blank

Figure 1: Self-validating CHNS calibration workflow ensuring ±0.4% ACS compliance.

Step-by-Step Methodology
  • System Purge and Baseline Stabilization: Run 2-3 empty tin capsules through the combustion cycle. Causality: Tin capsules contain trace atmospheric gases. Running blanks establishes a baseline integration area that the software subtracts from subsequent runs, preventing false-positive nitrogen inflation.

  • K-Factor Calibration: Accurately weigh three replicates of the BBOT standard (2.0 - 3.0 mg) using a microbalance (±0.001 mg precision). Process these to generate the linear K-factor response curve for C, H, and N.

  • The Self-Validation Step (Critical): Weigh a fourth sample of BBOT and run it through the software as an unknown analyte. Causality: If the instrument calculates the composition of this "unknown" back to BBOT's theoretical values with a deviation of ≤ ±0.15%, the system has proven its own calibration integrity. If it fails, you must abort and recalibrate.

  • Analyte Encapsulation and Combustion: Weigh 2.0 - 3.0 mg of completely desiccated 6-Ethoxybenzo[d]oxazol-2-amine into a tin capsule. Fold tightly to exclude trapped air. The capsule is dropped into the 1000°C reactor alongside an O2 injection, triggering the ~1800°C flash combustion.

  • Chromatographic Separation and Detection: The resulting gases pass through a copper reduction reactor (650°C) to quantitatively reduce all NOx species to N2 gas. The gases are separated isothermally on a GC column and quantified via TCD.

Conclusion

For the elemental analysis of heterocyclic compounds like 6-Ethoxybenzo[d]oxazol-2-amine, standard selection dictates analytical success. While Acetanilide is ubiquitous, its differing combustion kinetics introduce a measurable bias that can push high-purity samples out of ACS compliance. By utilizing BBOT as a matrix-matched calibration standard and adhering to a strict self-validating protocol, researchers can ensure robust, unimpeachable purity data.

References

  • University of British Columbia. "Summary of CHNS Elemental Analysis Common Problems". Available at:[Link]

  • Royal Society of Chemistry. "CHNS Elemental Analysers". Available at: [Link]

  • Spectro-Lab. "Elemental Analysis: CHNS/O Determination of Marine Samples". Available at:[Link]

  • National Institutes of Health (PMC). "Pyrrole-Tethered Bisbenzoxazole Derivatives: Apoptosis-Inducing Agents". Available at: [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Spectroscopic Properties of Benzoxazole Derivatives, with a Focus on 6-Ethoxybenzo[d]oxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals Comparative UV-Vis Absorption Maxima of Benzoxazole Derivatives The position of the UV-Vis absorption maximum in benzoxazole derivatives is highly sensitive...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Comparative UV-Vis Absorption Maxima of Benzoxazole Derivatives

The position of the UV-Vis absorption maximum in benzoxazole derivatives is highly sensitive to the nature and position of substituents on the aromatic ring system. This sensitivity arises from the influence of these substituents on the electronic transitions within the molecule, primarily π-π* and n-π* transitions.[2] The following table summarizes the reported λmax values for a selection of benzoxazole derivatives, providing a framework for understanding the structure-absorbance relationship and for predicting the absorption characteristics of novel analogues like 6-Ethoxybenzo[d]oxazol-2-amine.

Compound/Derivativeλmax (nm)Molar Absorptivity (εmax, M⁻¹cm⁻¹)SolventReference
2-(2'-hydroxyphenyl)benzoxazole3361.83 x 10⁴Ethanol[1]
2-(amino-2'-hydroxyphenyl)benzoxazole3745.30 x 10⁴Ethanol[1]
5-Methylbenzo[d]oxazol-2-amineNot explicitly stated, though synthesis and characterization are described.Not availableNot available[3]
6-Methylbenzo[d]oxazol-2-amineNot explicitly stated, though synthesis and characterization are described.Not availableNot available[3][4]
5-Nitrobenzo[d]oxazol-2-amineNot explicitly stated, though synthesis and characterization are described.Not availableNot available[3][4]
6-Nitrobenzo[d]oxazol-2-amineNot explicitly stated, though synthesis and characterization are described.Not availableNot available[3][4]

Expert Insight: The presence of an electron-donating group, such as the ethoxy group (-OCH2CH3) at the 6-position of the benzoxazole ring in 6-Ethoxybenzo[d]oxazol-2-amine, is expected to cause a bathochromic shift (a shift to a longer wavelength) in the absorption maximum compared to the unsubstituted benzo[d]oxazol-2-amine. This is due to the +R (resonance) and +I (inductive) effects of the ethoxy group, which increase the electron density of the aromatic system and lower the energy gap for π-π* transitions. Conversely, electron-withdrawing groups, such as the nitro group (-NO2), typically induce a hypsochromic shift (a shift to a shorter wavelength) or a smaller bathochromic shift depending on the specific electronic interactions.

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following is a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption maximum (λmax) of a benzoxazole derivative. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

1. Materials and Instrumentation:

  • Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.[5]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.[2]

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent is critical as it can influence the λmax.[6]

  • Analyte: A pure sample of the benzoxazole derivative.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

2. Procedure:

  • Instrument Warm-up and Calibration: Power on the spectrophotometer and allow the lamp to warm up for at least 20-30 minutes to ensure a stable light source.[7] Perform wavelength and photometric accuracy tests according to the instrument's manual.[5]

  • Preparation of a Stock Solution: Accurately weigh a small amount of the benzoxazole derivative and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of a Dilute Solution: From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.2 and 0.8 AU at the expected λmax. This range ensures the measurement is within the linear dynamic range of most spectrophotometers.[8]

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-600 nm). This step subtracts the absorbance of the solvent and any imperfections in the cuvettes.[9]

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the dilute analyte solution before filling it approximately three-quarters full. Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or smudges.[7] Place the sample cuvette in the sample holder.

  • Acquisition of the Absorption Spectrum: Scan the sample over the chosen wavelength range. The resulting spectrum will be a plot of absorbance versus wavelength.

  • Determination of λmax: The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).[10] Modern spectrophotometer software will typically identify and label this peak automatically.

3. Data Validation and Interpretation:

  • Reproducibility: Repeat the measurement with at least two other independently prepared solutions to ensure the reproducibility of the λmax value.

  • Solvent Effects: To investigate solvatochromism, the spectrum can be recorded in a series of solvents with varying polarities.[6] Shifts in λmax with solvent polarity can provide insights into the nature of the electronic transitions.

  • Beer-Lambert Law: To confirm that the measurement is within the linear range and to determine the molar absorptivity (ε), a calibration curve can be constructed by measuring the absorbance of a series of solutions with different known concentrations at the determined λmax.[8]

Experimental Workflow for λmax Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the UV-Vis absorption maximum.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_instrument Instrument Warm-up & Calibration prep_solution Prepare Analyte Solution prep_instrument->prep_solution Ready baseline Baseline Correction with Solvent prep_solution->baseline Prepared measure_sample Acquire Sample Spectrum baseline->measure_sample Corrected determine_lambda_max Identify λmax measure_sample->determine_lambda_max Spectrum Acquired validate Validate & Interpret Data determine_lambda_max->validate λmax Identified

Caption: Workflow for UV-Vis λmax Determination.

Conclusion

The UV-Vis absorption spectrum is a critical analytical parameter for the characterization of benzoxazole derivatives. By understanding the influence of molecular structure on the absorption maxima and by adhering to a rigorous experimental protocol, researchers can obtain reliable and informative data. While the specific λmax for 6-Ethoxybenzo[d]oxazol-2-amine remains to be experimentally determined, the comparative data and the detailed protocol provided in this guide offer a solid foundation for its investigation and for the broader exploration of this important class of compounds in drug discovery and materials science.

References

  • DETERMINATION OF WAVELENGTH OF MAXIMUM ABSORBANCE.
  • comparative analysis of spectroscopic data of benzoxazole derivatives - Benchchem.
  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12).
  • Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative | Request PDF - ResearchGate.
  • Experiment No. 2 UV-Vis Analysis | PDF | Absorbance | Scientific Observation - Scribd.
  • Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses - JoVE. (2015, August 24).
  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor.
  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis - MDPI. (2026, January 3).
  • UV-VIS Absorption spectroscopy.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC.
  • General Tests / Ultraviolet-visible Spectrophotometry.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. (2019, November 5).
  • Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation - PubMed. (2005, November 15).
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - ResearchGate. (2019, November 12).
  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b. (2022, January 4).
  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. (2021, June 11).
  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups - MDPI. (2020, August 19).
  • Color analysis for pharmaceutical products using UV-visible absorption techniques - ThermoFisher.
  • Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity - ResearchGate. (2026, February 20).
  • Efficient Decolorization of Azo Dye Orange II in a UV-Fe 3+ -PMS-Oxalate System - MDPI. (2023, March 16).
  • Solvent Effects on the UV/ Visible Absorption Spectra of two azobenzothiazole dyes. (2025, October 26).
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. (2019, January 4).

Sources

Validation

Structural Elucidation of 2-Amino-6-ethoxybenzoxazole: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Executive Summary: The Structural Challenge Benzoxazole derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Executive Summary: The Structural Challenge

Benzoxazole derivatives, specifically those featuring 2-amino and 6-alkoxy substitutions (such as 2-amino-6-ethoxybenzoxazole ), are privileged scaffolds in modern drug discovery. The 6-ethoxy group modulates lipophilicity and acts as a critical hydrogen-bond acceptor, while the 2-amino group drives target engagement. This specific structural motif is highly relevant in the development of viral capsid binders (e.g., against Human Rhinovirus)[1] and RNA internal ribosome entry site (IRES) inhibitors (e.g., for Hepatitis C)[2].

However, the 2-aminobenzoxazole core presents a significant analytical challenge: tautomerism . The molecule exists in a dynamic equilibrium between the 2-amino (exocyclic NH2​ ) and 2-imino (endocyclic NH ) forms[3][4]. For Structure-Based Drug Design (SBDD), relying on assumed conformations leads to docking failures. This guide objectively compares X-ray crystallography against alternative modalities for structural validation, detailing the causality behind experimental choices and providing self-validating protocols to achieve unambiguous 3D conformational data[5].

Comparative Analysis of Structural Modalities

While various analytical techniques can confirm chemical identity, determining the precise 3D spatial arrangement and tautomeric state requires high-resolution structural biology tools.

Table 1: Modality Comparison for Benzoxazole Structural Validation
ModalityResolution LimitTautomer IdentificationStrengthsLimitations
X-ray Crystallography < 0.85 Å Definitive (Direct H-atom mapping)Unambiguous 3D coordinates; absolute stereochemistry; precise bond lengths.Requires single crystals; solid-state packing may differ from the solution state.
Solution-State NMR Atomic connectivityInferred (via Chemical shifts)Captures dynamic solution states; requires no crystallization.Cannot provide absolute 3D coordinates; rapid proton exchange averages out tautomeric signals.
Solid-State NMR HighStrong (Anisotropic data)Analyzes amorphous powders directly.Lower spatial resolution than X-ray; requires complex spectral deconvolution.
Cryo-EM 2.0 - 3.0 ÅPoorExcellent for viewing the ligand bound to large macromolecular viral capsids.Insufficient resolution for small-molecule hydrogen atom mapping and bond length precision.

Methodological Causality: Why X-ray Crystallography is the Gold Standard

To definitively resolve the structure of 2-amino-6-ethoxybenzoxazole, X-ray crystallography is the apex modality. The causality behind this choice relies on two physical principles:

  • Bond Length Precision: The amino tautomer features a partial double bond between the exocyclic nitrogen and the ring carbon (~1.33–1.35 Å), whereas the imino tautomer features a true double bond (~1.28 Å). Only X-ray diffraction provides the sub-angstrom precision required to measure this difference[6].

  • Difference-Fourier Mapping: By collecting diffraction data at cryogenic temperatures (100 K), the thermal vibration (Debye-Waller factors) of the atoms is minimized. This allows crystallographers to locate the elusive, low-electron-density hydrogen atoms on the exocyclic amine directly in the difference-Fourier electron density maps, definitively proving the protonation state[7].

TautomerLogic N1 2-Amino-6-ethoxybenzoxazole (Dynamic Solution State) N2 Amino Tautomer (Exocyclic NH2) N1->N2 Equilibrium N3 Imino Tautomer (Endocyclic NH) N1->N3 Equilibrium N4 X-ray Co-Crystallization (Conformational Locking) N2->N4 Solid-State Packing N3->N4 Solid-State Packing N5 Difference-Fourier Mapping & Bond Length Analysis N4->N5 Sub-Angstrom Resolution N6 Definitive 3D Structure (SBDD Validation) N5->N6 Tautomer Confirmation

Logic flow showing how X-ray crystallography resolves benzoxazole tautomeric ambiguity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow for the structural elucidation of 2-amino-6-ethoxybenzoxazole incorporates built-in validation checks at every critical juncture.

Step 1: Co-Crystallization via Slow Evaporation

Because 2-aminobenzoxazoles are prone to forming amorphous homodimers via N−H⋯N hydrogen bonds[4], co-crystallization with a strong acid (e.g., oxalic acid) is used to protonate the endocyclic nitrogen and drive the assembly of a highly ordered crystalline lattice[6][7].

  • Procedure: Dissolve a 2:1 stoichiometric ratio of 2-amino-6-ethoxybenzoxazole and oxalic acid in an ethanol/water mixture. Stir for 30 minutes, filter, and allow the solvent to evaporate slowly through a perforated cap over 2–3 weeks[5][7].

  • Validation Check: Examine the resulting solids under a polarized light microscope. Crystals that uniformly extinguish polarized light at 90-degree rotational intervals possess long-range crystalline order, validating their suitability for X-ray diffraction.

Step 2: Cryogenic X-ray Diffraction Data Collection
  • Procedure: Harvest a single crystal using a nylon cryo-loop coated in Paratone-N oil. Immediately flash-cool the crystal to 100 K in a continuous nitrogen gas stream. Expose the crystal to a micro-focus Cu ( λ=1.5418 Å) or Mo X-ray source[7].

  • Validation Check: Analyze the initial diffraction frames. The presence of sharp, well-defined reflection spots extending to at least 0.84 Å resolution confirms that the crystal diffracts sufficiently for atomic-resolution structure determination.

Step 3: Phase Solution, Refinement, and Hirshfeld Analysis
  • Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (e.g., SHELXL). Locate the hydrogen atoms of the amino group in the difference-Fourier maps and refine them with restrained N−H distances[6][7]. Conduct a Hirshfeld surface analysis to map the 6-ethoxy group's intermolecular interactions[8][9].

  • Validation Check: The structural model is validated if the unweighted R-factor ( R1​ ) is below 5%, and the Ramachandran plot shows no steric clashes.

CrystallographyWorkflow S1 Co-Crystallization (Slow Evaporation) S2 Crystal Harvesting (Cryo-loop) S1->S2 S3 X-ray Diffraction (100K N2 Stream) S2->S3 S4 Phase Solution (Direct Methods) S3->S4 S5 Refinement (Least-Squares) S4->S5

Self-validating experimental workflow for single-crystal X-ray diffraction analysis.

Quantitative Data Presentation

When the refinement is complete, a high-quality crystallographic dataset for a 2-amino-6-ethoxybenzoxazole salt should yield parameters within the following highly specific ranges. These metrics serve as the ultimate proof of structural integrity[7][8][9].

Table 2: Expected Crystallographic Parameters for Structural Validation
ParameterExpected RangeMechanistic Significance
R1​ (Unweighted R-factor) <0.05 (5%)Indicates excellent agreement between the observed diffraction data and the calculated structural model.
wR2​ (Weighted R-factor) <0.15 (15%)Accounts for data variance; validates the overall statistical precision of the refinement.
Goodness-of-Fit (S) 0.95−1.05 Confirms that the weighting scheme applied during least-squares refinement is appropriate.
C−N (Exocyclic) Bond Length 1.33−1.35 ÅConfirms the partial double-bond character of the amino tautomer.
C=N (Endocyclic) Bond Length 1.28−1.30 ÅConfirms the localization of the double bond within the oxazole ring.
Hirshfeld O⋯H Contacts 20%−25% Quantifies the specific hydrogen-bonding contribution of the 6-ethoxy oxygen within the crystal lattice.

Conclusion

For the structural elucidation of 2-amino-6-ethoxybenzoxazole, alternative modalities like NMR and Cryo-EM provide valuable macroscopic or dynamic context, but they fail to resolve the critical tautomeric ambiguities inherent to the benzoxazole core. By employing cryogenic X-ray crystallography and co-crystallization techniques, researchers can definitively map hydrogen atom positions, measure exact bond lengths, and quantify intermolecular interactions. This rigorous, self-validating approach provides the absolute 3D coordinate data required to confidently advance structure-based drug design campaigns.

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profile and Mechanistic Hazard Assessment

Operational Safety and Disposal Protocol for 6-Ethoxybenzo[d]oxazol-2-amine As a Senior Application Scientist in drug development, I frequently oversee the integration of novel heterocyclic building blocks into synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Protocol for 6-Ethoxybenzo[d]oxazol-2-amine

As a Senior Application Scientist in drug development, I frequently oversee the integration of novel heterocyclic building blocks into synthesis pipelines. 6-Ethoxybenzo[d]oxazol-2-amine (CAS: 13895-09-5) is a vital intermediate, but its handling requires strict adherence to operational safety and disposal protocols[1]. This guide provides a self-validating, step-by-step methodology for the safe handling, spill response, and EPA-compliant disposal of this compound, ensuring laboratory safety and environmental integrity.

Before handling any chemical, we must understand the causality behind its hazards. 6-Ethoxybenzo[d]oxazol-2-amine is a solid organic compound featuring an electron-donating ethoxy group on a benzoxazole core, coupled with a primary amine.

Causality of Hazards:

  • H302 (Harmful if swallowed): The lipophilic nature of the benzoxazole ring facilitates systemic absorption through the gastrointestinal tract, while the primary amine can interact with off-target biological receptors, leading to acute oral toxicity[1].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The primary amine moiety acts as a localized base and nucleophile. Upon contact with the moisture in skin or ocular mucosa, it can disrupt lipid bilayers and cellular membranes, causing localized inflammation and severe irritation[1].

Table 1: Quantitative Data & Hazard Summary

Property / AttributeSpecification
Chemical Name 6-Ethoxybenzo[d]oxazol-2-amine
CAS Number 13895-09-5
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Physical State Solid
Hazard Statements H302, H315, H319[1]
Precautionary Codes P264, P270, P280, P305+P351+P338, P501[1]
Storage Conditions Keep in dark place, inert atmosphere, room temp[1]

Operational Safety Protocol (Step-by-Step Methodology)

To ensure a self-validating safety system, each step of the handling process must be verified before proceeding to the next.

  • Step 1: Engineering Controls Verification. Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood. Verify the inward airflow (minimum 100 fpm) to prevent the inhalation of aerosolized particulates.

  • Step 2: Personal Protective Equipment (PPE) Donning. Equip standard laboratory PPE: a fully buttoned flame-resistant lab coat, ANSI Z87.1 compliant chemical splash goggles (to mitigate H319 risks), and double-layered nitrile gloves. Nitrile is preferred as it provides an adequate barrier against solid amines.

  • Step 3: Handling and Transfer. Use anti-static spatulas for transferring the solid to prevent electrostatic dispersion. Keep the source container purged with an inert gas (e.g., Argon) before resealing to maintain compound stability[1].

Disposal Workflow (Step-by-Step Methodology)

Proper disposal of 6-Ethoxybenzo[d]oxazol-2-amine is critical to comply with Environmental Protection Agency (EPA) regulations and institutional Environmental Health and Safety (EHS) guidelines. Because it is a hazardous nitrogenous organic compound, it must not be disposed of in standard municipal trash or flushed down the drain[2].

  • Step 1: Waste Segregation. Classify the waste as Non-Halogenated Organic Solid Waste . Do not mix this waste with strong oxidizing agents or acids, as the amine group can undergo exothermic acid-base reactions.

  • Step 2: Primary Containment. Place all residual chemical, contaminated weighing paper, and disposable spatulas into a chemically compatible, high-density polyethylene (HDPE) waste container[3].

  • Step 3: EPA-Compliant Labeling. Affix a standard "Hazardous Waste" label to the container. The label must explicitly list "6-Ethoxybenzo[d]oxazol-2-amine" with its estimated percentage (e.g., 100% for pure spills, or mixed with specific solvents), and check the boxes for "Toxic" and "Irritant"[4].

  • Step 4: Satellite Accumulation. Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the total volume in the SAA does not exceed 55 gallons[3].

  • Step 5: Final Disposal via Incineration. Transfer the waste to the Central Accumulation Area for vendor pickup. The mandated final disposal route for this compound is high-temperature incineration at an approved facility, which thermally degrades the benzoxazole ring into harmless carbon dioxide, water, and nitrogen oxides (NOx)[5].

Spill Response Methodology

In the event of a localized spill, execute the following protocol to mitigate exposure and environmental release:

  • Step 1: Isolate the Area. Immediately restrict access to the spill zone.

  • Step 2: PPE Upgrade. Ensure goggles and double nitrile gloves are worn. If the spill is large and aerosolization has occurred, don an N95 or P100 particulate respirator.

  • Step 3: Dry Containment. Do not use water initially, as this can spread the irritant. Gently cover the solid spill with a damp paper towel or a commercial spill-control absorbent to suppress dust formation.

  • Step 4: Mechanical Collection. Using a non-sparking dustpan and brush, carefully sweep up the absorbent and the chemical.

  • Step 5: Surface Decontamination. Wash the spill surface with a dilute mild acid (like 5% acetic acid) to neutralize residual amine, followed by a thorough wash with soap and water.

  • Step 6: Waste Disposal. Place all cleanup materials into the Non-Halogenated Organic Waste container and label accordingly[3].

Logical Workflow Diagram

The following diagram illustrates the logical relationship between hazard assessment, spill response, and final EHS-compliant disposal.

G Spill Solid Spill Detected (6-Ethoxybenzo[d]oxazol-2-amine) Assess Hazard Assessment (H302, H315, H319) Spill->Assess PPE Don PPE (Nitrile, Goggles, Coat) Assess->PPE Contain Containment & Sweep (Dust Suppression) PPE->Contain Decon Surface Decontamination (Mild Acid & Soap) Contain->Decon Waste Segregate as Non-Halogenated Organic Waste Decon->Waste Label EPA Compliant Labeling (Hazardous Waste) Waste->Label Incinerate High-Temp Incineration (Licensed EHS Facility) Label->Incinerate

Step-by-step logical workflow for the safe containment and disposal of 6-Ethoxybenzo[d]oxazol-2-amine.

References

  • BLD Pharm. "13895-09-5 | 6-Ethoxybenzo[d]oxazol-2-amine".
  • Aztec Chemicals. "SAFETY DATA SHEET Synthetic High Temp 2".
  • American Chemical Society. "Hazardous Waste and Disposal".
  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab".
  • The University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal Procedures".

Sources

Handling

Personal protective equipment for handling 6-Ethoxybenzo[d]oxazol-2-amine

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 6-Ethoxybenzo[d]oxazol-2-amine (CAS: 13895-09-5...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 6-Ethoxybenzo[d]oxazol-2-amine (CAS: 13895-09-5) is a highly valuable aminobenzoxazole derivative frequently utilized in the synthesis of kinase inhibitors, antitubercular agents, and fluorescent probes [1].

However, its specific molecular architecture—a planar, lipophilic heteroaromatic ring coupled with a primary amine—dictates strict handling parameters. This guide provides a self-validating, causality-driven operational protocol for the safe handling, storage, and disposal of this compound.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand why the chemical behaves the way it does. The physical and hazard characteristics of 6-Ethoxybenzo[d]oxazol-2-amine are summarized below[1], [2].

Table 1: Quantitative Chemical & Hazard Profile

Property / HazardValue / CodeMechanistic Causality & Operational Impact
Molecular Weight 178.19 g/mol Low molecular weight allows for rapid dissolution in organic solvents but increases the risk of aerosolization if the solid powder is disturbed.
Boiling Point 329.5 ± 34.0 °CHigh boiling point indicates low volatility at room temperature; inhalation risk is primarily from particulate dust rather than vapor [2].
Density 1.251 ± 0.06 g/cm³Denser than water. Spills will settle rapidly in aqueous environments.
H302 Harmful if swallowedThe lipophilic ethoxy group enhances gastrointestinal absorption, leading to systemic toxicity if ingested.
H315 / H319 Causes skin/eye irritationThe primary amine acts as a localized nucleophile and weak base. Upon contact with the lipid bilayer of the stratum corneum or corneal epithelium, it disrupts cellular membranes, causing acute inflammation [1].

Personal Protective Equipment (PPE) Matrix

Based on the hazard causality outlined above, standard laboratory attire is insufficient. The following PPE matrix must be strictly adhered to before opening the primary container.

Table 2: Required PPE and Selection Rationale

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile gloves (Min. 0.11 mm thickness). Double-gloving recommended.Nitrile provides excellent resistance against solid organic heterocycles. Double-gloving is required during dissolution, as solvents (e.g., DMSO, DMF) can act as carriers, driving the amine through the glove matrix.
Eye Protection ANSI Z87.1 compliant safety goggles.Standard safety glasses leave the orbital cavity exposed to airborne dust. Goggles provide a complete seal against H319 (severe eye irritation) risks.
Body Protection Flame-retardant (FR) lab coat, fully buttoned; closed-toe non-porous shoes.Prevents electrostatic discharge (ESD) and protects against accidental dermal exposure (H315) during transfer operations.
Respiratory N95 or P100 particulate respirator (if outside a fume hood).While vapor pressure is low, the fine powder can aerosolize. Note: All open handling must occur inside a certified chemical fume hood, negating the need for a respirator under normal conditions.

Standard Operating Procedure: Handling & Execution

Every step in this protocol is designed as a self-validating system to ensure the integrity of both the researcher and the chemical.

Phase A: Preparation and Storage Retrieval

6-Ethoxybenzo[d]oxazol-2-amine is susceptible to photo-oxidation and degradation via atmospheric moisture, which can generate highly reactive, off-target impurities [1].

  • Verify Environment: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

  • Retrieval: Remove the compound from its designated storage area (Dark, Inert Atmosphere, Room Temperature).

  • Static Mitigation: Wipe the exterior of the vial and the weighing spatulas with a static-dissipative cloth. Aminobenzoxazole powders frequently hold static charges, causing them to "jump" and aerosolize upon opening.

Phase B: Weighing and Transfer
  • Tare an Anti-Static Weighing Boat: Place the boat on the analytical balance inside the vented enclosure.

  • Dispense: Using a micro-spatula, carefully transfer the required mass. Do not pour directly from the vial.

  • Inert Purge: Immediately upon removing the required amount, flush the headspace of the primary vial with dry Argon or Nitrogen gas for 5 seconds before sealing. This prevents oxidative degradation of the primary amine.

  • Dissolution: Transfer the solid to the reaction vessel. If utilizing solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add the solvent slowly down the side of the vessel to wash any residual powder into the solution, minimizing airborne particulates.

Spill Management & Disposal Plan

In the event of an accidental release, immediate and methodical action is required to contain the H315/H319 hazards.

Accidental Spill Protocol
  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to the minimum functional height.

  • Dry Cleanup (Solid Spill): Do not spray water or solvents directly onto the powder, as this will spread the irritant. Use a slightly dampened (with water or 70% isopropanol) absorbent pad to gently dab and lift the powder.

  • Decontamination: Wash the affected surface with a 10% bleach solution or appropriate organic solvent (e.g., ethanol) to neutralize and lift any residual amine, followed by a thorough soap and water wash.

Waste Disposal Plan (EPA Compliant)
  • Solid Waste: All contaminated weighing boats, spatulas, and cleanup pads must be placed in a sealed, clearly labeled hazardous waste bag designated for "Toxic Organic Solids."

  • Liquid Waste: Reaction filtrates or solvent washes containing 6-Ethoxybenzo[d]oxazol-2-amine must be collected in a compatible High-Density Polyethylene (HDPE) carboy labeled as "Halogen-Free Organic Waste" (unless halogenated solvents were used in the reaction). Do not mix with strong acids, as the amine will undergo an exothermic acid-base neutralization.

Visual Workflow: Safe Handling & Operations

The following diagram maps the critical path for handling 6-Ethoxybenzo[d]oxazol-2-amine, from storage through reaction and ultimate disposal.

G Storage 1. Storage (Dark, Inert Atm, RT) PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Storage->PPE Hood 3. Fume Hood Setup (Airflow >100 fpm) PPE->Hood Weighing 4. Weighing & Dispensing (Anti-static tools) Hood->Weighing Reaction 5. Reaction / Dissolution Weighing->Reaction Spill Accidental Spill Weighing->Spill Release Reaction->Spill Disposal Hazardous Waste Disposal (EPA Compliant) Reaction->Disposal Waste Containment Containment & Cleanup (Avoid dust generation) Spill->Containment Containment->Disposal

Workflow for the safe handling, operation, and spill management of 6-Ethoxybenzo[d]oxazol-2-amine.

References

  • Accela ChemBio Inc. "13895-09-5 6-Ethoxybenzo[d]oxazol-2-amine Product Information." Accela ChemBio, Retrieved March 11, 2026. Available at:[Link]

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